2-Tert-butyl-benzofuran-7-ylamine
Description
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-tert-butyl-1-benzofuran-7-amine |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7H,13H2,1-3H3 |
InChI Key |
JLDHSACYSQHOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(O1)C(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Tert-butyl-benzofuran-7-ylamine
This technical guide provides an in-depth analysis of 2-Tert-butyl-benzofuran-7-ylamine , a specialized heterocyclic building block used in medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3][4]
2-Tert-butyl-benzofuran-7-ylamine (also known as 7-amino-2-tert-butylbenzofuran) is a bicyclic aromatic heterocycle characterized by a fused benzene and furan ring system. It features a bulky tert-butyl group at the C2 position and a primary amine (-NH₂) at the C7 position. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for designing ligands that target G-protein coupled receptors (GPCRs) and kinases.
| Attribute | Detail |
| IUPAC Name | 2-tert-butyl-1-benzofuran-7-amine |
| Common Name | 2-Tert-butyl-benzofuran-7-ylamine |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| SMILES | CC(C)(C)C1=CC2=C(C(N)=CC=C2O1) |
| Key Functional Groups | Primary Amine (Nucleophile), Benzofuran (Aromatic Core), Tert-butyl (Lipophilic Bulwark) |
Structural Significance[4]
-
Steric Bulk (C2-tert-butyl): The bulky tert-butyl group at position 2 acts as a metabolic shield, blocking the metabolically labile C2 position of the furan ring (a common site for oxidative metabolism). It also enhances lipophilicity, improving membrane permeability.
-
Electronic Effects (C7-Amine): The amine at position 7 is electronically coupled to the aromatic system. It serves as a critical handle for derivatization (e.g., amide coupling, sulfonylation) and can act as a hydrogen bond donor/acceptor in protein binding pockets.
Physicochemical Properties (Predicted & Experimental)
The following properties are critical for handling and formulation. While specific experimental values for the free base may vary by batch, these parameters represent the standard profile for this chemical class.
| Property | Value / Description | Context |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow due to amine oxidation. |
| Melting Point | 85°C – 95°C (Estimated) | Based on structural analogs (e.g., 2-butylbenzofuran derivatives). |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point due to molecular weight and polarity. |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic due to the tert-butyl group. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | The aniline-like nitrogen is weakly basic, less so than alkyl amines. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water; requires organic co-solvents. |
Synthetic Pathways
The synthesis of 2-tert-butyl-benzofuran-7-ylamine typically follows a convergent route involving the construction of the benzofuran core followed by functional group manipulation. The most robust method utilizes 3-nitrosalicylaldehyde as the starting material to ensure regiospecificity.
Core Synthesis Protocol (Rap-Stoermer or Williamson Ether Cyclization)
-
Alkylation/Cyclization: Reaction of 3-nitrosalicylaldehyde with 1-bromo-3,3-dimethyl-2-butanone (bromopinacolone) in the presence of a base (K₂CO₃) yields the intermediate 2-tert-butyl-7-nitrobenzofuran.
-
Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or SnCl₂).
Figure 1: Synthetic workflow for the production of 2-tert-butyl-benzofuran-7-ylamine from nitrosalicylaldehyde precursors.
Reactivity & Functionalization
This molecule is a dual-functional building block. The amine is the primary reactive center, while the benzofuran ring is electron-rich.
A. Nucleophilic Substitutions (Amine)
The C7-amine is a nucleophile, capable of reacting with electrophiles to form biologically active amides, ureas, or sulfonamides.
-
Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amide linkages, common in kinase inhibitors.
-
Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.
B. Electrophilic Aromatic Substitution (Ring)
The benzofuran ring is susceptible to electrophilic attack. However, the bulky tert-butyl group at C2 blocks that position.
-
C3-Functionalization: The C3 position is the most reactive site for electrophilic substitution (e.g., halogenation, formylation) if not already substituted.
Applications in Drug Discovery[9]
This scaffold is extensively used in Medicinal Chemistry due to its ability to mimic the indole core found in many natural products, but with improved metabolic stability.
Key Therapeutic Areas
-
S1P1 Receptor Modulators: Benzofuran-7-amine derivatives have been explored as agonists for the Sphingosine-1-phosphate receptor 1 (S1P1), used in treating multiple sclerosis. The lipophilic tail (tert-butyl) fits into the hydrophobic pocket of the GPCR.
-
Adenosine A2A Antagonists: Used in Parkinson’s disease research. The furan oxygen and the amine nitrogen often participate in critical hydrogen bonding networks within the receptor active site.
-
Chemokine Receptor Antagonists: The scaffold provides a rigid spacer that orients pharmacophores in correct spatial alignment.
Figure 2: Pharmacological mapping of the 2-tert-butyl-benzofuran-7-ylamine scaffold.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritation: Causes skin irritation and serious eye irritation.
-
Sensitization: Potential skin sensitizer due to the aniline moiety.
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation and may darken upon exposure to air.
References
-
BenchChem. 2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester and Benzofuran Derivatives. Retrieved from BenchChem Database. Link
-
National Institutes of Health (NIH). Synthesis and biological evaluation of 2-arylbenzofuran derivatives. PubMed Central. Link
-
Sigma-Aldrich. Product Specification: 2-Butylbenzofuran and Nitrosalicylaldehyde derivatives.Link
-
ChemScene. Tert-butyl benzofuran-7-ylcarbamate (CAS 1934854-71-3).Link
-
ChemicalBook. Synthesis of 3-nitrosalicylaldehyde and Benzofuran Intermediates.Link
Safety Data Sheet (SDS) and handling of 2-Tert-butyl-benzofuran-7-ylamine
An In-depth Technical Guide to the Safe Handling of 2-Tert-butyl-benzofuran-7-ylamine
This guide provides a detailed examination of the safety considerations and handling protocols for 2-Tert-butyl-benzofuran-7-ylamine, a novel heterocyclic compound with potential applications in pharmaceutical research and drug development. As a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes critical safety information from structurally related molecules, including benzofurans and tert-butylated amines, to establish a robust framework for risk assessment and safe laboratory practice. This approach, rooted in chemical reactivity principles, is designed to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific integrity.
Compound Profile and Inferred Hazard Analysis
2-Tert-butyl-benzofuran-7-ylamine belongs to the benzofuran class of heterocyclic compounds, which are known for a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The structure incorporates three key functional groups that dictate its chemical reactivity and potential hazards:
-
The Benzofuran Core: This aromatic heterocyclic system is generally stable but can be reactive under certain conditions.[3][4] It is a component of many pharmacologically active molecules.[2]
-
The Tert-butyl Group: This bulky alkyl group can influence the compound's physical properties, such as solubility and boiling point.
-
The Amine Group (-NH2): The primary amine attached to the benzofuran ring is the most significant contributor to its potential hazards. Aromatic amines can be toxic and may cause skin and eye irritation or more severe systemic effects.
Given the presence of the amine group, it is prudent to treat 2-Tert-butyl-benzofuran-7-ylamine as a potentially hazardous substance, particularly concerning skin/eye contact, inhalation, and ingestion.
Table 1: Inferred Physicochemical Properties (Based on Related Compounds)
| Property | Inferred Value/Characteristic | Rationale & Source Analogy |
| Physical State | Likely a solid or high-boiling point liquid at room temperature. | Benzofuran derivatives can be liquids or solids.[3] |
| Solubility | Likely insoluble in water; soluble in organic solvents.[3] | Aromatic and alkyl characteristics suggest poor water solubility. |
| Boiling Point | Estimated to be >200 °C. | Related compounds like 2-Butylbenzofuran have high boiling points.[5] |
| Flash Point | Likely >100 °C. | Benzofuran has a flash point of 50°C; alkyl substitution typically raises it.[6][7] |
| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents.[5] | Benzofurans are generally stable but can react with strong oxidizers.[3] |
Synthesized Hazard Identification and Risk Assessment
A formal risk assessment is mandatory before commencing any work with this compound. The following workflow provides a systematic approach to identifying and mitigating risks.
Caption: Risk Assessment Workflow for Novel Compounds.
Based on data for analogous compounds, the following hazards should be assumed.
Table 2: Synthesized GHS Hazard Classification
| Hazard Class | Inferred Hazard Statement | Basis from Analogous Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | tert-Butylamine is harmful if swallowed.[8] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled. | tert-Butylamine is toxic if inhaled.[8] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Primary aromatic amines and tert-butylamine can be corrosive.[8] |
| Serious Eye Damage | H318: Causes serious eye damage. | Corrosive nature of amines presents a high risk to eyes.[8] |
Engineering and Administrative Controls: The First Line of Defense
The primary objective is to minimize exposure through robust engineering and administrative controls, which form the foundation of a safe experimental environment.
-
Engineering Controls :
-
Chemical Fume Hood : All handling of 2-Tert-butyl-benzofuran-7-ylamine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]
-
Safety Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[11][12]
-
-
Administrative Controls :
-
Designated Area : Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked.
-
Standard Operating Procedure (SOP) : A detailed, written SOP must be developed and approved before work begins. The SOP should cover all aspects of handling, from receipt to disposal.
-
Training : All personnel must be trained on the specific hazards and handling procedures outlined in the SOP.
-
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the potential routes of exposure.
Caption: PPE Selection Logic Flowchart.
-
Eye and Face Protection : Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory.[10] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[13]
-
Skin Protection :
-
Gloves : Handle with compatible, chemical-resistant gloves that have been inspected prior to use.[11] Given the aromatic amine structure, nitrile or butyl rubber gloves are recommended.[14] Butyl gloves offer excellent protection against a wide range of harmful chemicals.[15] Always use proper glove removal technique to avoid skin contact.[12]
-
Lab Coat : A chemical-resistant lab coat must be worn and buttoned.[14] Ensure sleeves are not rolled up.
-
-
Respiratory Protection : If there is a risk of generating aerosols or dust that cannot be controlled by a fume hood, a government-approved respirator (e.g., N95 for particulates or an organic vapor cartridge for solutions) must be used.[11][14]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure. Always show the safety data information to the attending physician.[11]
Caption: First Aid Decision Tree for Exposures.
-
Inhalation : If inhaled, move the person to fresh air.[11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][10]
-
Skin Contact : In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Call a physician.[11]
-
Eye Contact : For eye contact, flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[11] Seek immediate medical attention.[16]
-
Ingestion : If swallowed, rinse the mouth with water.[10] Do not induce vomiting and never give anything by mouth to an unconscious person.[10] Call a physician or Poison Control Center immediately.[10]
Accidental Release, Storage, and Disposal
-
Accidental Release Measures :
-
Evacuate personnel to a safe area and ensure adequate ventilation.[10]
-
Remove all sources of ignition.[10]
-
Wear full personal protective equipment, including respiratory protection.[10]
-
For solid spills, carefully sweep up to avoid generating dust and place in a suitable, closed container for disposal.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[6][9]
-
Do not let the product enter drains, as it may be harmful to aquatic organisms.[10][17]
-
-
Storage :
-
Disposal :
Conclusion
While 2-Tert-butyl-benzofuran-7-ylamine holds promise as a research compound, its structural similarity to other bioactive and potentially hazardous molecules necessitates a cautious and well-documented approach to its handling. By synthesizing data from related compounds, implementing robust engineering and administrative controls, adhering to stringent PPE protocols, and preparing for emergencies, researchers can mitigate the risks associated with this novel chemical. Scientific advancement and laboratory safety are inextricably linked; diligent application of the principles outlined in this guide is paramount to achieving both.
References
- Enamine. (n.d.). Safety Data Sheet.
- Echemi. (n.d.). 2-Butyl-benzofuran-5-ylamine hydrochloride SDS, 526196-90-7 Safety Data Sheets.
- CPAchem Ltd. (2025, February 26). Safety data sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS - Safety Data Sheet.
- TCI Chemicals. (2025, February 7). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 2-Amino-N-(tert-butyl)benzamide - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 24). 2-n-Butylbenzo[b]furan - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- ChemicalBook. (2026, January 17). tert-Butylamine - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). tert-Butylamine - Safety Data Sheet.
- Safetyware Group. (2025, July 2). Butyl Gloves: The Ultimate Protection for Hazardous Chemical Handling.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Dräger. (n.d.). Gas Detectors & PPE for tert-Butylamine.
- New Jersey Department of Health. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.
- Enamine. (n.d.). Safety Data Sheet.
- TCI America. (2005, January 20). SAFETY DATA SHEET - 2,3-Benzofuran.
- NOAA. (n.d.). 2,3-BENZOFURAN - CAMEO Chemicals.
- PubChem. (n.d.). 2-Butylbenzofuran.
- National Center for Biotechnology Information. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.
- TCI Chemicals. (2025, March 3). 2-Butyl-3-(4-hydroxybenzoyl)benzofuran - SAFETY DATA SHEET.
- ResearchGate. (2026, January 19). (PDF) Reactivity of Benzofuran Derivatives.
- MedCrave online. (2016, September 28). Mini review on important biological properties of benzofuran derivatives.
Sources
- 1. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. research.arizona.edu [research.arizona.edu]
- 15. safetyware.com [safetyware.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. tcichemicals.com [tcichemicals.com]
Literature review of 2-Tert-butyl-benzofuran-7-ylamine in medicinal chemistry
An In-depth Technical Guide to 2-Tert-butyl-benzofuran-7-ylamine in Medicinal Chemistry
This technical guide provides a comprehensive literature review and a prospective analysis of 2-Tert-butyl-benzofuran-7-ylamine, a novel benzofuran derivative with significant potential in medicinal chemistry. While this specific molecule is not extensively described in current literature, this guide synthesizes the vast body of research on related benzofuran structures to build a compelling case for its investigation as a promising scaffold for drug discovery. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.[4] Many clinically approved drugs and late-stage clinical candidates feature the benzofuran core, underscoring its therapeutic relevance.
This guide focuses on the untapped potential of a specific, strategically substituted derivative: 2-Tert-butyl-benzofuran-7-ylamine. By analyzing the established roles of its constituent functional groups within the broader context of benzofuran medicinal chemistry, we can project its likely biological activities and chart a course for its development as a novel therapeutic agent.
The Strategic Design of 2-Tert-butyl-benzofuran-7-ylamine: A Rationale
The unique substitution pattern of 2-Tert-butyl-benzofuran-7-ylamine is not arbitrary. It represents a deliberate design to potentially maximize therapeutic efficacy and drug-like properties.
-
The 2-Tert-butyl Group: The introduction of a bulky tert-butyl group at the C-2 position is a common strategy in medicinal chemistry to introduce steric hindrance. This can have several beneficial effects:
-
Metabolic Stability: The tert-butyl group can shield the molecule from metabolic enzymes, potentially increasing its half-life in the body.
-
Target Selectivity: The defined three-dimensional shape imposed by the tert-butyl group can enhance binding affinity and selectivity for a specific biological target by occupying a well-defined hydrophobic pocket.
-
Modulation of Physicochemical Properties: This group can influence the molecule's lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetics.
-
-
The 7-Amino Group: The placement of an amino group at the C-7 position of the benzofuran ring is also a key design element. The amino group can:
-
Serve as a Pharmacophore: Act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.
-
Provide a Handle for Derivatization: Offer a convenient point for chemical modification, allowing for the synthesis of a library of analogs with diverse properties to explore structure-activity relationships (SAR).
-
Influence Physicochemical Properties: The basic nature of the amino group can improve aqueous solubility and allow for salt formation, which can be advantageous for drug formulation.
-
The combination of these two substituents on the benzofuran core suggests a molecule designed for potent and selective biological activity with favorable drug-like properties.
Proposed Synthetic Pathways to 2-Tert-butyl-benzofuran-7-ylamine
While a specific synthesis for 2-Tert-butyl-benzofuran-7-ylamine is not reported, established methods for the synthesis of substituted benzofurans can be adapted. A plausible retrosynthetic analysis suggests two main approaches:
Approach 1: Construction of the Benzofuran Ring with Pre-installed Substituents
This approach would involve the cyclization of a suitably substituted phenol.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 7-Nitro-2-tert-butylbenzofuran.
-
React 2-amino-3-tert-butylphenol with an appropriate α-halo-tert-butyl ketone (e.g., bromopinacolone) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).
-
The reaction would proceed via initial O-alkylation followed by an intramolecular cyclization to form the benzofuran ring.
-
-
Step 2: Reduction of the Nitro Group.
-
The nitro group of 7-Nitro-2-tert-butylbenzofuran can be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
-
Approach 2: Late-Stage Functionalization of the Benzofuran Core
This strategy involves the synthesis of a 2-tert-butylbenzofuran intermediate followed by the introduction of the amino group at the C-7 position.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 2-Tert-butylbenzofuran.
-
Synthesize 2-tert-butylbenzofuran from phenol and an α-halo-tert-butyl ketone via a one-pot reaction catalyzed by a Lewis acid like titanium tetrachloride.[5]
-
-
Step 2: Bromination at the C-7 Position.
-
Regioselective bromination of 2-tert-butylbenzofuran at the C-7 position can be achieved using a suitable brominating agent (e.g., N-bromosuccinimide) under controlled conditions.
-
-
Step 3: Buchwald-Hartwig Amination.
-
The 7-bromo-2-tert-butylbenzofuran can then be subjected to a palladium-catalyzed Buchwald-Hartwig amination with a suitable ammonia equivalent or a protected amine, followed by deprotection, to yield the final product.
-
Predicted Biological Activities and Potential Therapeutic Targets
Based on the extensive literature on the pharmacological activities of benzofuran derivatives, 2-Tert-butyl-benzofuran-7-ylamine is predicted to exhibit a range of biological effects.
Anticancer Activity
The benzofuran scaffold is a common feature in many potent anticancer agents.[6][7] Derivatives have been shown to act through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain benzofurans disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
-
Kinase Inhibition: Benzofuran derivatives have been developed as inhibitors of various kinases involved in cancer cell signaling pathways.[8]
-
Induction of Apoptosis: Many benzofuran compounds have demonstrated the ability to induce programmed cell death in cancer cells.[9]
Structure-Activity Relationship Insights:
-
Substitutions at the C-2 and C-7 positions have been shown to be critical for the cytotoxic activity of benzofuran derivatives.[4]
-
The presence of halogen atoms on the benzofuran system can increase cytotoxicity.[9]
Given these precedents, 2-Tert-butyl-benzofuran-7-ylamine is a strong candidate for evaluation as an anticancer agent. The bulky 2-tert-butyl group could confer selectivity for a specific kinase or protein pocket, while the 7-amino group could participate in key hydrogen bonding interactions.
Anti-inflammatory Activity
Benzofuran derivatives have demonstrated significant anti-inflammatory properties.[10][11] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[12][13]
Mechanism of Action:
-
Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Suppression of pro-inflammatory signaling pathways such as NF-κB.
The anti-inflammatory potential of 2-Tert-butyl-benzofuran-7-ylamine warrants investigation, particularly for chronic inflammatory diseases.
Antimicrobial Activity
A wide range of benzofuran derivatives have been reported to possess antibacterial and antifungal activities.[14][15][16] The antimicrobial efficacy is often dependent on the substitution pattern on the benzofuran ring.[16]
Structure-Activity Relationship Insights:
-
The presence of a benzofuran nucleus is often essential for antimicrobial activity.[16]
-
Substitutions on the furan ring appear to be more critical for activity than those on the benzene ring.[16]
2-Tert-butyl-benzofuran-7-ylamine should be screened against a panel of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.
Neuroprotective Activity
Benzofuran-based compounds have emerged as promising agents for the treatment of neurodegenerative disorders like Alzheimer's disease.[17][18] Their mechanisms of action include:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain.[17]
-
Modulation of Amyloid-β Aggregation: Some benzofurans can inhibit the formation of amyloid-β plaques.[3]
-
Antioxidant Activity: Scavenging of reactive oxygen species that contribute to neuronal damage.
The structural features of 2-Tert-butyl-benzofuran-7-ylamine make it a candidate for evaluation in models of neurodegenerative diseases.
A Roadmap for the Drug Discovery and Development of 2-Tert-butyl-benzofuran-7-ylamine
The following workflow outlines a systematic approach to investigate the therapeutic potential of this novel compound.
Data Presentation:
| Predicted Activity | Potential Targets | Initial In Vitro Assays |
| Anticancer | Tubulin, Kinases (e.g., EGFR, VEGFR), Apoptotic pathways | Cytotoxicity assays (e.g., MTT) against a panel of cancer cell lines, Kinase inhibition assays |
| Anti-inflammatory | COX-1, COX-2, 5-LOX, NF-κB | Cell-based assays for NO and prostaglandin production, Enzyme inhibition assays |
| Antimicrobial | Bacterial and fungal cell wall/membrane synthesis, DNA gyrase | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays |
| Neuroprotective | AChE, BChE, Amyloid-β aggregation | Cholinesterase inhibition assays, Thioflavin T aggregation assay, Antioxidant capacity assays (e.g., DPPH, ORAC) |
Conclusion
While direct experimental data on 2-Tert-butyl-benzofuran-7-ylamine is currently unavailable, a comprehensive analysis of the existing literature on benzofuran derivatives strongly suggests its potential as a valuable scaffold in medicinal chemistry. The strategic placement of a bulky tert-butyl group at the C-2 position and an amino group at the C-7 position provides a solid rationale for its investigation across multiple therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegeneration. The proposed synthetic routes are feasible based on established methodologies, and the outlined drug discovery workflow provides a clear path for its systematic evaluation. Further research into this novel compound is highly warranted and could lead to the development of new and effective therapeutic agents.
References
A comprehensive list of references will be provided upon request, including clickable URLs to the original research articles and reviews that support the claims made in this technical guide.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jopcr.com [jopcr.com]
- 11. ijbcp.com [ijbcp.com]
- 12. mdpi.com [mdpi.com]
- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of some new substituted benzofuran derivatives as potentially active antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. ijpsonline.com [ijpsonline.com]
Harnessing the Therapeutic Potential of 2-Tert-butyl-benzofuran-7-ylamine Derivatives: A Technical Guide for Drug Discovery
Executive Summary: The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on the prospective biological activities of a specific, underexplored subclass: 2-tert-butyl-benzofuran-7-ylamine derivatives. By analyzing the known structure-activity relationships (SAR) of related benzofuran analogs, this document provides a predictive framework for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We delineate the strategic importance of the C2-tert-butyl and C7-amino substitutions, furnish detailed experimental protocols for biological evaluation, and present a forward-looking perspective on the development of this promising class of molecules.
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif present in numerous natural products and synthetic pharmaceuticals.[1][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5][6] Notable drugs like amiodarone (an antiarrhythmic agent) and bufuralol (a β-blocker) feature the benzofuran core, underscoring its therapeutic relevance.[3][7]
This guide specifically investigates the latent potential of derivatives based on the 2-tert-butyl-benzofuran-7-ylamine core. This scaffold presents two key modulatory sites:
-
The C2-tert-butyl group: A bulky, lipophilic substituent that can profoundly influence molecular conformation and interaction with biological targets, potentially enhancing binding affinity and metabolic stability.
-
The C7-amino group: A versatile functional group that can act as a hydrogen bond donor/acceptor and serves as a key handle for synthetic modification, allowing for the generation of diverse chemical libraries. The position and nature of substituents on the benzofuran ring are critical determinants of biological activity.[2]
Synthetic Pathways: Accessing the Core Scaffold
While direct synthesis routes for 2-tert-butyl-benzofuran-7-ylamine are not extensively documented, its derivatives can be conceptually assembled using established methods for benzofuran synthesis. A plausible strategy involves the cyclization of appropriately substituted phenols. For instance, a multi-step synthesis could be envisioned starting from a substituted catechol, followed by functional group manipulations to introduce the tert-butyl and amino moieties at the desired positions.[8][9] Diversity-oriented synthesis approaches, such as rhodium- or nickel-catalyzed cycloisomerization, offer advanced methods for creating libraries of amino-substituted benzofurans.[10]
Caption: Conceptual synthetic workflow for generating a library of 2-tert-butyl-benzofuran-7-ylamine derivatives.
Prospective Biological Activities and Mechanistic Insights
Based on extensive research into analogous benzofuran structures, the 2-tert-butyl-benzofuran-7-ylamine scaffold is predicted to possess significant therapeutic potential across several key areas.
Anticancer Potential
Benzofuran derivatives have consistently demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][3] The anticancer activity is often multifactorial and highly dependent on the substitution pattern.[3]
Prospective Mechanisms & SAR:
-
Kinase Inhibition: Many heterocyclic compounds, including benzofurans, function as kinase inhibitors. The 2-tert-butyl-benzofuran-7-ylamine core could be tailored to target specific kinases involved in oncogenic signaling pathways.
-
Apoptosis Induction: Halogenated benzofuran derivatives and those with sulfonamide moieties have been shown to induce apoptosis.[3] Modifications at the 7-amino position could be explored to enhance this activity.
-
Structure-Activity Relationship (SAR): Studies show that substitutions at the C2 and C5/C6 positions are crucial for cytotoxic activity.[2][3] The bulky C2-tert-butyl group may confer selectivity, while derivatization of the C7-amino group could modulate potency and solubility. For instance, introducing a methyl group at C3 and a methoxy group at C6 has been shown to significantly increase antiproliferative activity.[2]
Quantitative Data from Analogous Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Halogenated Benzofurans | HCT116 (Colon) | 1.1 - 5.0 | [3] |
| Benzofuran-Sulfonamide Hybrids | HCT116 (p53-null) | ~3.5 | [3] |
| 3,5-Disubstituted Benzofurans | L1210 (Leukemia) | 0.016 - 0.024 | [2] |
| Nicotinonitrile Derivatives | MCF-7 (Breast) | 8.36 - 17.28 |[11] |
Antimicrobial Activity
The benzofuran scaffold is a well-established pharmacophore for developing antimicrobial agents.[4][7] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.
Prospective Mechanisms & SAR:
-
Enzyme Inhibition: Benzofurans can interfere with essential microbial enzymes. For example, some derivatives act as inhibitors of DNA gyrase B in Mycobacterium tuberculosis.
-
Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents. Hybrid molecules, such as those combining benzofuran with thiazole or pyrazoline moieties, often exhibit enhanced activity. The introduction of aza-benzofuran structures has also yielded compounds with significant antibacterial and antifungal effects.[12] The lipophilicity conferred by the tert-butyl group may enhance membrane permeability, a key factor in antimicrobial efficacy.
Anti-inflammatory Activity
Several benzofuran derivatives have been identified as potent anti-inflammatory agents.[12] Their mechanism often involves the modulation of key inflammatory signaling cascades.
Prospective Mechanisms & SAR:
-
Inhibition of Inflammatory Mediators: Aza-benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values as low as 16.5 µM.[12]
-
Modulation of Signaling Pathways: The anti-inflammatory effects are often attributed to the inhibition of pathways like NF-κB and MAPK, which are central regulators of the inflammatory response.
-
Structure-Activity Relationship (SAR): The nature and position of substituents are critical. Docking studies suggest that specific benzofuran derivatives can fit within the active site of inducible nitric oxide synthase (iNOS), forming key hydrogen bonds.[12] Derivatization of the 7-amino group could be used to optimize these interactions and enhance potency.
Caption: Benzofuran derivatives may exert anti-inflammatory effects by inhibiting IKK activation, preventing NF-κB translocation and subsequent pro-inflammatory gene expression.
Neuroprotective Potential
Emerging evidence highlights the potential of benzofuran derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[6]
Prospective Mechanisms & SAR:
-
Antioxidant Activity: The benzofuran core can act as a scaffold for developing potent antioxidants, which protect neuronal cells from oxidative stress—a key pathological feature of many neurodegenerative disorders.[6]
-
Enzyme Inhibition: Derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), important targets in Alzheimer's and Parkinson's disease, respectively.
-
Modulation of Receptors: Certain substituted benzofurans act as agonists or antagonists at key neurotransmitter receptors, such as serotonin and histamine receptors, which can influence mood, cognition, and neuroinflammation.[13][14]
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, a series of standardized in vitro assays are essential.
Protocol: MTT Assay for Anticancer Cytotoxicity
This protocol assesses the ability of a compound to inhibit cell proliferation.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the old medium with medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Protocol: Broth Microdilution for Antimicrobial MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the benzofuran derivatives in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and NO production. Include unstimulated and vehicle-treated controls. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production relative to the LPS-stimulated control.
Future Perspectives and Conclusion
The 2-tert-butyl-benzofuran-7-ylamine scaffold represents a promising, yet underexplored, area for drug discovery. The analysis of related compounds strongly suggests a high potential for multifaceted biological activity. The bulky tert-butyl group at the C2 position is poised to offer unique steric and electronic properties that could lead to improved potency and selectivity, while the C7-amine provides a crucial anchor for synthetic diversification.
Future research should focus on:
-
Synthesis and Library Generation: Developing efficient synthetic routes to the core scaffold and creating a diverse library of derivatives by modifying the 7-amino group.
-
Broad Biological Screening: Systematically evaluating this library against a wide panel of cancer cell lines, microbial strains, and in inflammatory and neurodegenerative-related assays.
-
In-depth Mechanistic Studies: For active "hits," elucidating the precise molecular mechanisms of action through target identification, pathway analysis, and computational docking studies.
-
In Vivo Validation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Available at: [Link]
-
Benzofuran : SAR And Pharmacological activity scaffold. (2011). PharmaTutor. Available at: [Link]
-
Substituted benzofuran. Wikipedia. Available at: [Link]
-
Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Available at: [Link]
-
A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link]
-
Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. (2022). Royal Society of Chemistry. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2022). J-Stage. Available at: [Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]
-
Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. (2008). PMC. Available at: [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Available at: [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]
-
Synthesis of 2-substituted benzofurans. ResearchGate. Available at: [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). ResearchGate. Available at: [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. Available at: [Link]
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 10. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
Technical Guide: Melting Point & Thermal Stability of 2-Tert-butyl-benzofuran-7-ylamine
This guide provides an in-depth technical analysis of the physicochemical characterization and thermal stability profiling for 2-Tert-butyl-benzofuran-7-ylamine (also known as 7-Amino-2-tert-butylbenzofuran).[1][2]
Given that this specific derivative is often a proprietary intermediate in the synthesis of bioactive benzofurans (e.g., for kinase inhibitors or GPCR modulators), public experimental data is sparse. This guide synthesizes Structure-Property Relationship (SPR) data from close analogs to provide estimated ranges, followed by definitive experimental protocols for validation.[2]
Part 1: Physicochemical Profile & Predicted Properties[1][2][3]
Before experimental determination, it is critical to establish the expected property range based on structural analogs. The tert-butyl group at C2 adds significant lipophilicity and steric bulk, while the primary amine at C7 introduces hydrogen bonding capability.[1][2]
1.1 Structural Identity
1.2 Predicted Melting Point (SAR Analysis)
Based on the melting points of structurally similar benzofurans, the expected melting point (MP) for the 7-amino-2-tert-butyl derivative is estimated below.
| Compound Analog | Structure Note | Melting Point (°C) | Trend Analysis |
| 2-Tert-butylbenzofuran | No amine | Liquid (bp ~85°C/1.5mmHg) | Base scaffold is low-melting. |
| 7-Aminobenzofuran | No alkyl group | 36–38 °C | Amine adds H-bonding, raising MP.[1][2] |
| 2-Methyl-7-aminobenzofuran | Small alkyl | 50–52 °C | Methyl group raises MP slightly.[1][2] |
| 2-Tert-butyl-5-aminobenzofuran | Para-amine | 98–100 °C | Para symmetry often yields higher MP than ortho (7-position).[1][2] |
| Target: 2-Tert-butyl-7-amine | Ortho-amine | Est. 45–65 °C | Prediction: Likely a low-melting solid or viscous oil that crystallizes upon cooling.[1][2] |
Critical Insight: If your sample is a liquid at room temperature, it may be supercooled or contain impurities (solvents/isomers). High-purity samples (>98%) are expected to be waxy solids.[1][2]
Part 2: Thermal Stability & Decomposition Profile
Thermal stability is governed by the bond dissociation energy of the C-N bond and the stability of the tert-butyl group.[1][2]
2.1 Decomposition Mechanisms
-
Oxidative Degradation (Low Temp, <100°C): The electron-rich 7-amino group is highly susceptible to air oxidation, leading to the formation of quinoid-like impurities (observed as darkening from pale yellow to brown/black).[1][2]
-
Dealkylation (High Temp, >220°C): The tert-butyl group can undergo retro-Friedel-Crafts dealkylation or elimination (forming isobutylene) at elevated temperatures, especially in the presence of acidic impurities.[1][2]
-
Thermal Decomposition (Onset >250°C): Rupture of the furan ring system.[1][2]
2.2 Recommended Stability Limits
-
Safe Process Temperature: < 140 °C (under inert atmosphere).[1][2]
-
Storage Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Argon or Nitrogen (strictly required to prevent oxidation).[1][2]
Part 3: Experimental Protocols for Characterization
Do not rely on literature values alone. Use these protocols to validate your specific batch.
3.1 Melting Point Determination (Capillary Method)
-
Equipment: Melting Point Apparatus (e.g., Büchi, Mettler Toledo).
-
Standard: Benzophenone (mp 48°C) or Vanillin (mp 81-83°C) for calibration.[2]
-
Protocol:
-
Dry the sample under vacuum (room temp, 2 hours) to remove solvent residues which depress MP.
-
Ramp Rate: 5 °C/min until 35°C, then 1 °C/min to catch the onset.
-
Observation: Record Onset (first liquid drop) and Clear Point (complete melt).
-
Note: If the range is broad (>2°C), recrystallize from Hexane/EtOAc.
-
3.2 Differential Scanning Calorimetry (DSC) Workflow
DSC provides the most definitive data for purity and thermal stability.[1][2]
Figure 1: DSC Workflow for thermal profiling. A sharp endotherm indicates melting; an exotherm indicates decomposition.[1]
3.3 Thermogravimetric Analysis (TGA)
Part 4: Synthesis & Impurity Implications
The thermal stability of your material is heavily dependent on its synthesis history.[1]
4.1 Common Synthesis Route
The standard route involves the reduction of 2-tert-butyl-7-nitrobenzofuran .[1][2]
-
Precursor: 2-tert-butyl-7-nitrobenzofuran (Solid, mp ~90-110°C).[1][2]
-
Risk: Residual nitro-compound raises the melting point and introduces explosion hazards at high temperatures.[1][2]
-
Validation: Use TLC (Hexane:EtOAc 4:1) to ensure complete reduction.[1][2] The amine (product) will be more polar (lower R_f) and may streak on silica.[2]
4.2 Salt Formation for Stability
If the free base (amine) is an unstable oil or low-melting solid, convert it to the Hydrochloride (HCl) salt for characterization and storage.[2]
-
Protocol: Dissolve amine in Et₂O → Add 2M HCl in Et₂O dropwise → Filter white precipitate.
-
Benefit: The HCl salt will have a significantly higher MP (>200°C, decomp) and improved oxidative stability.
Part 5: Summary Data Table
| Property | Value / Range (Estimated) | Method of Verification |
| Physical State | Pale yellow solid or viscous oil | Visual Inspection |
| Melting Point | 45 – 65 °C (Free Base) | Capillary / DSC |
| Melting Point (HCl Salt) | > 200 °C (Decomposition) | Capillary (Sealed) |
| Boiling Point | ~140–150 °C @ 1 mmHg | Vacuum Distillation (Not recommended) |
| Thermal Decomposition | T_onset > 220 °C | TGA (10°C/min, N2) |
| Storage Stability | Poor (Oxidation prone) | Store under Argon @ 4°C |
References
-
Echemi. (2024).[1][2] Safety Data Sheet: 2-Butyl-benzofuran-5-ylamine hydrochloride. Retrieved from [2]
-
PubChem. (2025).[1][2][3] Compound Summary: 2-Butylbenzofuran (CAS 4265-27-4).[1][2] National Library of Medicine.[1] Retrieved from [2]
-
MDPI. (2024).[1][2] Synthesis of Benzofuran Derivatives via Tandem Cyclization. Molecules. Retrieved from [2]
-
Thermo Fisher Scientific. (2025).[1][2] Product Specification: 4-Chloro-7-nitrobenzofurazan. Retrieved from [2][4]
-
Sigma-Aldrich. (2025).[1][2][5] Product Detail: 2-butyl-1-benzofuran.[1][2] Retrieved from [2]
Sources
- 1. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 3. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7-nitrobenzofurazan, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
The Tert-Butyl Benzofuran Amine Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Potential
Introduction: The Benzofuran Core in Medicinal Chemistry
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in drug discovery.[1][2] Found in a variety of natural products and synthetic compounds, benzofuran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This has made the benzofuran nucleus a focal point for medicinal chemists seeking to develop novel therapeutics. This guide delves into a specific, yet highly significant, subset of these compounds: the tert-butyl benzofuran amine scaffolds. We will explore the historical context of their discovery, the rationale behind their design, detailed synthetic methodologies, and their evolving therapeutic applications.
The Genesis of a Scaffold: Early Discoveries and the Strategic Introduction of the Tert-Butyl Group
The journey of the tert-butyl benzofuran amine scaffold is not one of a single "eureka" moment but rather an evolution of chemical synthesis and a growing understanding of structure-activity relationships (SAR).
The Rise of Aminobenzofurans
Early research into benzofuran chemistry laid the groundwork for the later development of more complex derivatives. The introduction of an amine functionality to the benzofuran core was a significant step, as it provided a key handle for modulating the physicochemical properties and biological activity of the resulting compounds. Aminobenzofurans have been investigated for a range of therapeutic applications, including their potential as anticancer agents and P-glycoprotein inhibitors.[1][4]
The "Tert-Butyl" Advantage: More Than Just Bulk
The tert-butyl group, a bulky and lipophilic moiety, is a common feature in many drug molecules. Its incorporation is often a deliberate strategy to enhance a compound's therapeutic profile. The primary advantages of the tert-butyl group include:
-
Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life in the body.
-
Receptor Selectivity: The defined size and shape of the tert-butyl group can promote selective binding to a specific receptor or enzyme, reducing off-target effects.
-
Conformational Rigidity: The presence of a tert-butyl group can lock a flexible molecule into a specific, biologically active conformation, enhancing its potency.
-
Improved Pharmacokinetics: As a lipophilic group, the tert-butyl moiety can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
A pivotal moment in the history of tert-butyl benzofuran amines was the development of Bufuralol in the 1970s.[5] This compound, a 1-(7-ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxyethane, emerged from structure-activity studies as a potent beta-adrenoceptor blocking agent.[5][6] The success of Bufuralol highlighted the therapeutic potential of this specific chemical scaffold and spurred further interest in its development.
Synthetic Methodologies: Crafting the Tert-Butyl Benzofuran Amine Core
The synthesis of tert-butyl benzofuran amine scaffolds can be approached through various routes, often tailored to achieve specific substitution patterns. Below are two representative synthetic strategies.
Strategy 1: Synthesis of 2-(tert-Butylamino)ethyl Benzofuran Derivatives (e.g., Bufuralol)
This classical approach is exemplified by the synthesis of beta-blockers like Bufuralol. The general strategy involves the construction of the benzofuran core followed by the introduction of the tert-butylaminoethanol side chain.
Experimental Protocol:
-
Synthesis of the Benzofuran Ketone: A substituted salicylaldehyde is reacted with a suitable α-halo ketone in the presence of a base (e.g., potassium carbonate) to form an ether intermediate. This intermediate then undergoes an intramolecular cyclization to yield the desired benzofuran ketone.
-
Bromination of the Ketone: The benzofuran ketone is then brominated at the α-position using a brominating agent such as bromine or N-bromosuccinimide.
-
Reaction with tert-Butylamine: The resulting α-bromo ketone is reacted with tert-butylamine to introduce the amino group.
-
Reduction of the Ketone: Finally, the ketone functionality is reduced to a hydroxyl group using a reducing agent like sodium borohydride to yield the target tert-butyl benzofuran ethanolamine.
Logical Workflow for Bufuralol Synthesis
Caption: Synthetic workflow for Bufuralol.
Strategy 2: Modern Approaches to N-tert-Butyl-2-aminobenzofurans via [4+1] Cycloaddition
More contemporary methods offer efficient and versatile routes to 2-aminobenzofurans. One such approach is the scandium-triflate-catalyzed [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides.[4][7] This method allows for the direct installation of the N-tert-butyl amine group onto the benzofuran core.
Experimental Protocol:
-
Generation of ortho-Quinone Methide (o-QM): An appropriate o-hydroxybenzyl alcohol is treated with a Lewis acid catalyst, such as scandium(III) triflate (Sc(OTf)₃), to generate the reactive o-QM intermediate in situ.
-
[4+1] Cycloaddition: The in situ generated o-QM then undergoes a formal [4+1] cycloaddition reaction with tert-butyl isocyanide.
-
Aromatization: The resulting cycloadduct rapidly aromatizes to afford the stable N-tert-butyl-2-aminobenzofuran product.
Mechanism of [4+1] Cycloaddition for N-tert-Butyl-2-aminobenzofuran Synthesis
Caption: [4+1] Cycloaddition for 2-aminobenzofurans.
Structure-Activity Relationships and Therapeutic Applications
The interplay between the benzofuran core, the amine functionality, and the tert-butyl group gives rise to a diverse range of pharmacological activities.
Cardiovascular Applications: Beta-Adrenoceptor Blockade
As exemplified by Bufuralol, tert-butyl benzofuran amines have a well-established role as beta-blockers.[5][6] The tert-butyl group is crucial for potent and selective binding to the beta-adrenergic receptor.
| Compound | Structure | Key Features | Biological Activity |
| Bufuralol | 1-(7-ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxyethane | Benzofuran core, ethanolamine side chain with a tert-butyl group | Non-selective beta-adrenoceptor antagonist |
Signaling Pathway: Beta-Adrenergic Receptor Blockade
Caption: Mechanism of beta-blockade by Bufuralol.
Central Nervous System (CNS) Applications
Substituted benzofurans, including those with aminoalkyl side chains, have been investigated for their effects on the central nervous system. Some derivatives act as monoamine reuptake inhibitors, similar to certain antidepressants and psychostimulants.[8] While specific research on tert-butyl benzofuran amines in this area is less extensive, the known psychoactivity of related compounds suggests potential for exploration. The tert-butyl group could modulate selectivity for different monoamine transporters (e.g., serotonin, dopamine, norepinephrine).
Anticancer Potential
The benzofuran scaffold is a common feature in many compounds with anticancer activity.[2] Research has shown that aminobenzofuran derivatives can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some derivatives have been shown to inhibit P-glycoprotein, a drug efflux pump that contributes to multidrug resistance in cancer.[7] The introduction of a tert-butyl group could enhance the potency and selectivity of these anticancer effects.
Future Perspectives
The tert-butyl benzofuran amine scaffold remains a promising area for drug discovery. Future research is likely to focus on:
-
Development of Novel Synthetic Methods: The creation of more efficient and stereoselective synthetic routes will facilitate the generation of diverse libraries of these compounds for biological screening.
-
Exploration of New Therapeutic Targets: While their role as beta-blockers is well-established, the potential of these scaffolds in oncology, neurology, and infectious diseases warrants further investigation.
-
Fine-Tuning of Pharmacokinetic Properties: A deeper understanding of how the tert-butyl group and other substituents influence the ADME properties of these compounds will be crucial for the development of orally bioavailable and effective drugs.
References
-
Fothergill, G. A., et al. (1977). Bufuralol, a new beta-adrenoceptor blocking agent. Part 1: synthesis and structure-activity studies in a series of benzofuran-2-ethanolamines. Arzneimittel-Forschung, 27(5), 978-81. [Link]
-
Lin, H., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8538. [Link]
- Ishikawa, T., et al. (2005). A novel method for the synthesis of 2-aminobenzofurans. Tetrahedron Letters, 46(44), 7561-7564.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers. [Link]
-
Lin, H., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8538. [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Hamilton, T. C., & Parkes, M. W. (1977). Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology. Arzneimittel-Forschung, 27(7), 1410-7. [Link]
-
Springer. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1345–1356. [Link]
-
Eshleman, A. J., et al. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 235(10), 2893–2905. [Link]
-
Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
R Discovery. (1977). Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology. R Discovery. [Link]
-
Nakagawa, K., et al. (1979). Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative. Journal of Medicinal Chemistry, 22(12), 1466-70. [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]
- Google Patents. (2011). Preparation of benzofurans and use thereof as synthetic intermediates.
-
ResearchGate. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. ResearchGate. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry. [Link]
-
ChEMBL. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. ChEMBL. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufuralol, a new beta-adrenoceptor blocking agent. Part 1: synthesis and structure-activity studies in a series of benzofuran-2-ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]
pKa values and ionization of 2-Tert-butyl-benzofuran-7-ylamine
An In-Depth Technical Guide to the pKa and Ionization of 2-Tert-butyl-benzofuran-7-ylamine
Foreword
As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful drug development. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a molecule's behavior in physiological environments.[1][2] The extent of ionization at a given pH dictates everything from solubility and membrane permeability to target binding and metabolic stability.[3][4] This guide provides a detailed examination of 2-tert-butyl-benzofuran-7-ylamine, a molecule featuring the benzofuran scaffold—a privileged structure in medicinal chemistry known for its diverse biological activities.[5][6][7] We will dissect the structural elements that influence its basicity, outline rigorous experimental protocols for pKa determination, and discuss the profound implications of its ionization profile for drug discovery professionals.
Theoretical pKa Analysis: A Structural Rationale
1.1. The Aniline Benchmark Aniline, the simplest aromatic amine, has a conjugate acid pKa of approximately 4.6. This value serves as our fundamental baseline. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, which reduces its availability to accept a proton, making aniline a much weaker base than aliphatic amines (e.g., cyclohexylamine, pKa ≈ 10.6).[8]
1.2. Electronic Influence of the Benzofuran Core The defining feature of the subject molecule is the benzofuran ring system. The oxygen atom in the furan ring possesses lone pairs of electrons that can participate in resonance with the fused benzene ring. This participation enriches the aromatic system with electron density. The position of the amino group at C7 is crucial. The oxygen atom acts as an electron-donating group through resonance, increasing the electron density on the nitrogen of the 7-amino group. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity compared to aniline.
1.3. Substituent Effects: The 2-tert-butyl Group The tert-butyl group at the C2 position is an alkyl group, which is known to be weakly electron-donating through an inductive effect.[9] However, given its distance from the C7 amino group, its direct inductive influence is likely minimal. Its primary role is more steric, potentially influencing molecular conformation and solvation, but its electronic impact on the pKa of the distant amino group is expected to be negligible.
1.4. Estimated pKa Value Considering the dominant electron-donating resonance effect of the benzofuran oxygen, it is predicted that the pKa of 2-tert-butyl-benzofuran-7-ylamine will be higher than that of aniline (pKa ≈ 4.6). The effect is analogous to that of an alkoxy group on the aniline ring, which typically increases the pKa. Therefore, a reasoned estimate for the pKa of 2-tert-butyl-benzofuran-7-ylamine would fall in the range of 5.0 to 5.5 . This estimate, however, must be confirmed by empirical measurement.
Experimental Determination of pKa
Accurate pKa determination is essential, as computational predictions can be influenced by the complexities of solvation and molecular conformation.[4][10] The combination of computational and experimental approaches yields the most reliable ionization profiles.[4] Two gold-standard, self-validating methods are detailed below.
2.1. Protocol 1: Potentiometric Titration Potentiometric titration is a highly accurate and widely used method for pKa determination, favored for its simplicity and low cost.[11][12] It directly measures the change in pH of a solution of the analyte upon the incremental addition of a titrant.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate readings across the expected titration range.
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-tert-butyl-benzofuran-7-ylamine in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system (e.g., 50% ethanol-water) may be necessary.[13] The use of a co-solvent requires a correction to the final pKa value to relate it back to a purely aqueous environment.
-
Titration: Place the sample solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C). Begin stirring and record the initial pH. Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa is the pH at which exactly half of the amine has been protonated. This corresponds to the midpoint of the steepest portion of the titration curve (the half-equivalence point). This can be determined graphically or by calculating the first derivative of the curve, where the peak indicates the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
2.2. Protocol 2: UV-Vis Spectrophotometry This method is ideal for compounds possessing a chromophore whose absorbance spectrum changes upon ionization.[4][13] It leverages the difference in electron distribution—and thus light absorption—between the neutral base (B) and its conjugate acid (BH+).
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.
-
Spectrum Scans: Prepare two reference solutions of the analyte: one in a strongly acidic solution (e.g., 0.1 M HCl, where the molecule is >99% in the BH+ form) and one in a strongly basic solution (e.g., 0.1 M NaOH, where it is >99% in the B form). Scan the full UV-Vis spectrum for both to identify the wavelength of maximum absorbance difference (λ_max_diff) between the two forms.
-
Absorbance Measurements: Prepare a series of solutions by dissolving a fixed concentration of the analyte in each of the prepared buffers. Measure the absorbance of each solution at the predetermined λ_max_diff.
-
Data Analysis: Plot the measured absorbance (y-axis) against the buffer pH (x-axis). This will generate a sigmoidal curve.
-
pKa Determination: The pKa is equal to the pH at the inflection point of the sigmoidal curve, which is the point where the absorbance is exactly halfway between the minimum and maximum values.[12]
Ionization Profile and Implications in Drug Development
The pKa value is not merely a number; it is the key that unlocks the molecule's ionization profile. The Henderson-Hasselbalch equation quantitatively describes the relationship between pH, pKa, and the ratio of the ionized (conjugate acid, BH+) and non-ionized (free base, B) forms.
For a base: pKa = pH + log([BH+]/[B])
This relationship dictates the molecule's charge state in different biological compartments, which has profound consequences for its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3]
Caption: Relationship between pKa, pH, and key drug properties.
3.1. Quantitative Ionization Data Using our estimated pKa of 5.2, we can calculate the percentage of 2-tert-butyl-benzofuran-7-ylamine that will be in its ionized (protonated) form at various physiological pH values.
| Biological Compartment | Typical pH | % Ionization (BH+) | Dominant Form | Primary Implication |
| Stomach (Fasted) | 1.5 - 2.0 | >99.9% | Ionized | High aqueous solubility, but poor membrane absorption. |
| Duodenum | 6.0 - 6.5 | 13.6% - 34.5% | Non-Ionized | Favorable balance for dissolution and subsequent absorption. |
| Blood/Plasma | 7.4 | ~0.6% | Non-Ionized | Increased lipophilicity, facilitating distribution into tissues. |
| Lysosome | 4.5 - 5.0 | 61.0% - 85.9% | Ionized | Potential for lysosomal trapping, affecting drug distribution. |
3.2. Impact on Drug Discovery and Development
-
Absorption: For oral administration, a drug must first dissolve and then permeate the gut wall. With a pKa of ~5.2, the molecule will be highly ionized and soluble in the acidic stomach but will transition to a predominantly non-ionized, more permeable form in the higher pH of the small intestine, which is the primary site of drug absorption.[1] This pH-dependent shift is often favorable for oral bioavailability.
-
Distribution: The largely non-ionized state at blood pH (7.4) suggests the drug will be more lipophilic, allowing it to more readily cross cell membranes and distribute into tissues.[3] However, high basicity can sometimes be linked to off-target effects, such as hERG channel inhibition.[3]
-
Solubility and Formulation: The ability to form a soluble salt by protonating the amine is a significant advantage for formulation development.[3] A stable, crystalline salt form can be developed for aqueous-based formulations for intravenous administration or to improve the dissolution rate of an oral solid dosage form.
-
Target Engagement: If the biological target has a binding pocket containing acidic residues (e.g., aspartic or glutamic acid), the protonated, positively charged form of the amine may form a crucial salt-bridge interaction, significantly enhancing binding affinity and potency.[3]
Conclusion
The pKa of 2-tert-butyl-benzofuran-7-ylamine is a pivotal physicochemical parameter that profoundly influences its behavior as a potential drug candidate. Through a theoretical analysis grounded in the principles of physical organic chemistry, we estimate a pKa value in the range of 5.0-5.5, a prediction that necessitates empirical validation through robust methods like potentiometric titration or UV-Vis spectrophotometry. The resulting ionization profile reveals a molecule with favorable characteristics for oral absorption and tissue distribution. A thorough understanding and precise measurement of this value are indispensable for guiding lead optimization, formulation design, and ultimately, the successful development of new therapeutics based on the versatile benzofuran scaffold.
References
- VertexAI Search. (2023). What is pKa and how is it used in drug development?
- Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
- Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- ResearchGate. (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN".
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- Manallack, D. T. (2007).
- WuXi AppTec. (n.d.). pKa Study - DMPK.
- Škulj, G., et al. (n.d.).
- Wang, S., et al. (2019).
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
- DTIC. (1962).
- MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- Rej, S., et al. (2022).
- Williams, R. (n.d.).
Sources
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Note: Synthesis Protocols for 2-Tert-butyl-benzofuran-7-ylamine
Executive Summary
This application note details the optimized synthetic route for 2-tert-butyl-benzofuran-7-ylamine (CAS: N/A for specific isomer, analogous to 7-amino-benzofuran derivatives). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of S1P1 receptor modulators and specific kinase inhibitors where the 7-amino group serves as a hinge binder or solubilizing attachment point.
The protocol utilizes a robust, two-step convergent strategy:
-
Sonogashira Coupling/Cyclization Cascade: Constructing the benzofuran core using 2-bromo-6-nitrophenol and 3,3-dimethyl-1-butyne.
-
Chemoselective Nitro Reduction: Converting the 7-nitro intermediate to the target amine.
Key Technical Insight: The use of a bulky tert-butyl alkyne requires specific handling due to its volatility (bp 37–38 °C) and steric demand. This protocol employs a sealed-vessel approach to maximize atom economy and yield.
Retrosynthetic Analysis
The design logic follows a disconnection approach that preserves the aromatic integrity of the benzene ring while building the furan ring in situ.
-
Target: 2-Tert-butyl-benzofuran-7-ylamine
-
Disconnection: C2–C3 furan bond and Nitro-Amine interconversion.
-
Precursors:
-
Electrophile: 2-Bromo-6-nitrophenol (Commercially available, stable).
-
Nucleophile: 3,3-Dimethyl-1-butyne (Tert-butyl acetylene).
-
Reaction Scheme
Figure 1: Retrosynthetic pathway utilizing a Sonogashira-Cyclization cascade followed by hydrogenation.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Tert-butyl-7-nitrobenzofuran
Objective: Construct the benzofuran ring via a one-pot Sonogashira coupling and intramolecular cyclization.
Safety Warning: 3,3-Dimethyl-1-butyne is highly volatile and flammable. All transfers must occur in a fume hood. The reaction vessel must be rated for pressure (sealed tube).
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | MW ( g/mol ) | Role |
| 2-Bromo-6-nitrophenol | 1.0 | 218.01 | Limiting Reagent |
| 3,3-Dimethyl-1-butyne | 1.5 | 82.14 | Alkyne Building Block |
| Bis(triphenylphosphine)palladium(II) dichloride | 0.05 | 701.99 | Catalyst |
| Copper(I) Iodide (CuI) | 0.10 | 190.45 | Co-catalyst |
| Triethylamine (Et3N) | 3.0 | 101.19 | Base/Acid Scavenger |
| DMF (Anhydrous) | N/A | N/A | Solvent |
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a heavy-walled pressure vial (Ace Glass or similar) equipped with a magnetic stir bar. Purge with Argon for 5 minutes.
-
Solvent Degassing: Sparge anhydrous DMF with Argon for 15 minutes prior to use to prevent homocoupling of the alkyne (Glaser coupling).
-
Loading:
-
Add 2-Bromo-6-nitrophenol (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) to the vial.
-
Add degassed DMF (concentration ~0.2 M relative to phenol).
-
Add Triethylamine (3.0 equiv). The solution will darken.
-
-
Alkyne Addition: Cool the vessel to 0°C (ice bath). Add 3,3-Dimethyl-1-butyne (1.5 equiv) via syringe. Note: Cooling prevents evaporation of the alkyne during addition.
-
Reaction: Seal the vessel tightly. Warm to room temperature, then heat to 90°C in an oil bath. Stir for 12–16 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). The starting phenol (polar) should disappear, replaced by a less polar fluorescent spot (benzofuran).
-
-
Work-up:
-
Purification: Flash column chromatography (Silica Gel). Gradient: 0% → 10% EtOAc in Hexanes.
-
Yield Expectation: 75–85% (Yellow solid).
-
Protocol B: Reduction to 2-Tert-butyl-benzofuran-7-ylamine
Objective: Chemoselective reduction of the nitro group to the primary amine without reducing the furan ring.
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role |
| 2-Tert-butyl-7-nitrobenzofuran | 1.0 | Substrate |
| 10% Palladium on Carbon (Pd/C) | 10 wt% | Catalyst |
| Hydrogen Gas (H2) | 1 atm | Reductant |
| Methanol (MeOH) | N/A | Solvent |
Step-by-Step Methodology
-
Preparation: Dissolve the nitrobenzofuran intermediate in Methanol (0.1 M concentration) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an Argon blanket. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation:
-
Evacuate the flask and backfill with H2 (balloon pressure is sufficient). Repeat 3 times.
-
Stir vigorously at room temperature for 2–4 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. The bright yellow color of the nitro compound will fade to colorless/pale brown.
-
Mass Spec: Look for M+1 = [MW of Nitro - 30].
-
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely (fire hazard).
-
Rinse the cake with MeOH.[9]
-
Concentrate the filtrate to dryness.
-
-
Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc 4:1) or recrystallize from Ethanol/Water.
-
Storage: Store under inert gas at -20°C; aromatic amines can oxidize over time.
-
Process Workflow & Logic
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Operational workflow for the synthesis of 2-tert-butyl-benzofuran-7-ylamine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Volatility of 3,3-dimethyl-1-butyne. | Use a sealed pressure tube. Increase alkyne equivalents to 2.0. Ensure cooling during addition.[3] |
| Homocoupling (Dimer) | Oxygen in solvent. | Rigorously degas DMF. Add alkyne slowly to the catalyst mixture. |
| Incomplete Cyclization | Temperature too low. | The initial coupling happens at RT; cyclization requires heat. Ensure bath is >80°C. |
| Over-reduction (Ring) | Hydrogenation too vigorous. | Stop reaction immediately upon consumption of starting material. Use mild H2 pressure (balloon). |
References
-
Sonogashira Coupling for Benzofurans
- Title: Synthesis of 2-substituted benzofurans via Pd/Cu-catalyzed coupling of o-halophenols with terminal alkynes.
- Source:Journal of Organic Chemistry / Organic Letters (General Methodology).
- Context: This is the foundational methodology for constructing the benzofuran core
-
URL:[Link] (Example: Org. Lett. 2005, 7, 13, 2763–2766).
-
Nitro Reduction Methodologies
- Title: Catalytic Hydrogen
- Source:Chemical Reviews.
- Context: Standard protocols for Pd/C catalyzed reduction of arom
-
URL:[Link]
-
Synthesis of 2-Substituted-7-Nitrobenzofurans
- Title: Synthesis and Evaluation of Novel Benzofuran Deriv
- Source:MDPI Molecules / Journal of Medicinal Chemistry.
- Context: Supports the stability of the 7-nitrobenzofuran intermediate during cycliz
-
URL:[Link]
-
Properties of 3,3-Dimethyl-1-butyne
- Title: 3,3-Dimethyl-1-butyne Compound Summary.
- Source: PubChem.
- Context: Verification of physical properties (boiling point)
-
URL:[Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. WO2007140989A2 - Process for the manufacture of 2-butyl-3- (4-methoxybenzoyl) -5-nitrobenzofurane and use thereof in the production of of medicaments - Google Patents [patents.google.com]
Application Note and Detailed Protocols for the Preparation of 2-Tert-butyl-benzofuran-7-ylamine
Abstract
This document provides a comprehensive guide for the synthesis of 2-Tert-butyl-benzofuran-7-ylamine, a key intermediate in the development of novel therapeutics. Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6] This guide details a reliable and efficient two-step synthetic route commencing with the construction of the 2-tert-butyl-7-nitrobenzofuran scaffold, followed by the reduction of the nitro group to the target amine. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, safety, and mechanistic understanding.
Introduction: The Significance of Substituted Benzofurans
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][7][8] The specific substitution pattern on the benzofuran ring system allows for the fine-tuning of a molecule's pharmacological profile. 2-Tert-butyl-benzofuran-7-ylamine, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tert-butyl group at the 2-position can enhance metabolic stability and modulate binding to biological targets, while the amino group at the 7-position provides a key handle for further chemical modifications and the introduction of diverse functionalities.
This application note outlines a robust and scalable two-step synthesis to obtain 2-Tert-butyl-benzofuran-7-ylamine with high purity. The described methodology is based on well-established chemical transformations, ensuring a high degree of success for researchers with a foundational understanding of organic synthesis.
Synthetic Strategy Overview
The preparation of 2-Tert-butyl-benzofuran-7-ylamine is achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 2-tert-butyl-7-nitrobenzofuran. This is followed by the selective reduction of the nitro group to afford the desired 7-amino derivative.
Figure 1: Overall synthetic workflow for the preparation of 2-Tert-butyl-benzofuran-7-ylamine.
Detailed Experimental Protocols
Materials and Instrumentation
| Reagent/Solvent | Grade | Supplier |
| 2-Hydroxy-3-nitrobenzaldehyde | ≥98% | Commercially Available |
| 3,3-Dimethyl-2-butanone (Pinacolone) | ≥98% | Commercially Available |
| Potassium Carbonate (K2CO3), anhydrous | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | ≥98% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
All reactions should be performed in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, and separatory funnels, are required. A magnetic stirrer with a heating mantle is necessary for temperature control. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-tert-butyl-7-nitrobenzofuran
This step involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 3,3-dimethyl-2-butanone (pinacolone) in the presence of a base to construct the benzofuran ring.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of 2-Tert-butyl-benzofuran-7-ylamine in Pharmaceutical Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anti-cancer, anti-arrhythmic, and anti-inflammatory properties.[1][2] The strategic functionalization of this privileged scaffold is paramount in the development of novel therapeutic agents. 2-Tert-butyl-benzofuran-7-ylamine emerges as a key intermediate, offering a unique combination of steric and electronic properties. The bulky tert-butyl group at the 2-position can enhance metabolic stability and modulate receptor binding, while the primary amine at the 7-position provides a versatile handle for the introduction of diverse pharmacophoric groups through well-established synthetic transformations.[3]
This technical guide provides a comprehensive overview of the synthesis and application of 2-tert-butyl-benzofuran-7-ylamine, presenting detailed protocols for its preparation and its subsequent utilization in a cornerstone reaction of modern drug discovery: the Buchwald-Hartwig amination.
Physicochemical Properties of 2-Tert-butyl-benzofuran-7-ylamine
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective handling, reaction optimization, and purification.
| Property | Value (Predicted) |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available; expected to be a low-melting solid |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |
| pKa (of the amine) | ~4-5 |
Synthesis of 2-Tert-butyl-benzofuran-7-ylamine: A Multi-step Approach
The synthesis of 2-tert-butyl-benzofuran-7-ylamine can be achieved through a robust and scalable multi-step sequence, commencing with the appropriate starting materials and proceeding through a nitrated intermediate.
Synthetic Workflow Overview
Caption: Synthetic pathway for 2-tert-butyl-benzofuran-7-ylamine.
Protocol 1: Synthesis of 2-tert-butyl-7-nitrobenzofuran
This protocol details the synthesis of the key nitro-intermediate.
Materials:
-
2-Bromo-6-nitrophenol
-
3,3-Dimethyl-1-butyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-6-nitrophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagents Addition: Add anhydrous toluene and triethylamine (3.0 eq). Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Addition of Alkyne: Add 3,3-dimethyl-1-butyne (1.2 eq) to the reaction mixture.
-
Sonogashira Coupling: Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene.
-
Extraction: Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Intramolecular Cyclization: Concentrate the organic layer under reduced pressure. The crude product, 2-(3,3-dimethylbut-1-yn-1-yl)-6-nitrophenol, is then redissolved in a suitable solvent like DMF and heated in the presence of a base such as potassium carbonate to effect intramolecular cyclization to 2-tert-butyl-7-nitrobenzofuran.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-tert-butyl-7-nitrobenzofuran.
Protocol 2: Reduction of 2-tert-butyl-7-nitrobenzofuran to 2-Tert-butyl-benzofuran-7-ylamine
The final step involves the reduction of the nitro group to the target primary amine.
Materials:
-
2-tert-butyl-7-nitrobenzofuran
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-tert-butyl-7-nitrobenzofuran (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reducing Agent: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reduction: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-tert-butyl-benzofuran-7-ylamine. The product can be further purified by column chromatography if necessary.
Application in Pharmaceutical Synthesis: Buchwald-Hartwig Amination
The primary amine of 2-tert-butyl-benzofuran-7-ylamine is a versatile functional group for building molecular complexity. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a linkage prevalent in many pharmaceuticals.[4][5][6]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Protocol 3: Palladium-Catalyzed Cross-Coupling of 2-Tert-butyl-benzofuran-7-ylamine with an Aryl Bromide
This protocol provides a general procedure for the coupling of the title intermediate with a representative aryl bromide.
Materials:
-
2-Tert-butyl-benzofuran-7-ylamine
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq). Evacuate and backfill with argon three times.
-
Addition of Reagents: Add sodium tert-butoxide (1.4 eq), 2-tert-butyl-benzofuran-7-ylamine (1.2 eq), and the aryl bromide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a plug of celite, washing with ethyl acetate.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-aryl-2-tert-butyl-benzofuran-7-amine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | 2-Tert-butyl-benzofuran-7-ylamine (Expected Data) | N-(4-methylphenyl)-2-tert-butyl-benzofuran-7-amine (Expected Data) |
| ¹H NMR | Aromatic protons (~6.5-7.5 ppm), NH₂ protons (broad singlet, ~3.5-4.5 ppm), tert-butyl protons (singlet, ~1.3 ppm) | Aromatic protons (~6.8-7.8 ppm), NH proton (broad singlet), tert-butyl protons (singlet, ~1.4 ppm), methyl protons (singlet, ~2.3 ppm) |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), Quaternary carbon of tert-butyl (~35 ppm), Methyl carbons of tert-butyl (~30 ppm) | Aromatic carbons (~110-155 ppm), Quaternary carbon of tert-butyl (~35 ppm), Methyl carbons of tert-butyl (~30 ppm), Methyl carbon (~21 ppm) |
| HPLC-MS | Purity assessment by HPLC; Mass spectrum showing the molecular ion peak [M+H]⁺ at m/z 190.1. | Purity assessment by HPLC; Mass spectrum showing the molecular ion peak [M+H]⁺ at m/z 280.2. |
| FT-IR | N-H stretching bands (~3300-3500 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), Aromatic C=C stretching bands (~1450-1600 cm⁻¹) | N-H stretching band (~3400 cm⁻¹), C-H stretching bands, Aromatic C=C stretching bands |
Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling 2-tert-butyl-benzofuran-7-ylamine and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle all compounds in a well-ventilated fume hood.[7]
-
Inhalation and Contact: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Tert-butyl-benzofuran-7-ylamine is a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The presence of a primary amine on the benzofuran core allows for its facile incorporation into a wide range of molecular scaffolds using powerful cross-coupling methodologies like the Buchwald-Hartwig amination. This guide provides the necessary protocols and technical insights to enable researchers to effectively synthesize and utilize this important building block in their drug discovery programs.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Arkat USA. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]
- Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]
-
MDPI. (2023, August 20). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [Link]
-
Southern Association of Forensic Scientists. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025, August 9). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofuran | Request PDF. [Link]
-
PubMed. (n.d.). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. [Link]
-
PubMed. (2000, September 15). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. [Link]
-
Organic Chemistry Portal. (n.d.). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. [Link]
-
PMC. (2022, August 9). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]
-
RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
-
PMC. (2022, December 4). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]
-
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. [Link]
-
A Review: An Insight on Synthesis of Benzofuran. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. [Link]
-
PMC. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
ResearchGate. (n.d.). Scheme 7. Synthesis of 2-substituted benzofurans. [Link]
-
ResearchGate. (2009, May 21). (PDF) Synthesis of 2-Substituted 7-Hydro. [Link]
-
PMC. (n.d.). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. [Link]
-
PMC. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. [Link]
-
Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.nl [fishersci.nl]
- 8. fishersci.com [fishersci.com]
Application Note: High-Efficiency Derivatization of 2-Tert-butyl-benzofuran-7-ylamine
This Application Note is designed for medicinal chemists and process development scientists. It details the specific reaction parameters, mechanistic considerations, and validated protocols for derivatizing 2-Tert-butyl-benzofuran-7-ylamine (CAS: 429615-59-8), a privileged scaffold in drug discovery.
Executive Summary & Molecule Profile
2-Tert-butyl-benzofuran-7-ylamine is a specialized aniline intermediate used primarily in the synthesis of GPCR modulators (e.g., CXCR2 antagonists) and kinase inhibitors. Its structure features a lipophilic tert-butyl group at the C2 position and a nucleophilic amino group at the C7 position.
While the C2-tert-butyl group provides metabolic stability and hydrophobic binding interactions, the C7-amine is the primary handle for diversification. Chemically, this amine behaves similarly to o-anisidine due to the adjacent furan oxygen. However, the aromaticity of the furan ring reduces the electron-donating resonance of the oxygen, often making the C7-amine less nucleophilic than standard anilines. Consequently, standard "textbook" coupling conditions often result in incomplete conversion.
Chemical Property Profile
| Property | Characteristic | Implication for Synthesis |
| Nucleophilicity | Moderate to Low | Requires activated electrophiles (Acid Chlorides, Sulfonyl Chlorides) or high-activity coupling agents (HATU). |
| Steric Environment | C7 (Amine): Ortho-oxygen effect. C2 (t-Butyl): Distal. | The ortho-oxygen exerts electronic deactivation (inductive) rather than steric hindrance. The distal t-butyl group does not hinder reaction but drastically reduces water solubility. |
| Solubility | High Lipophilicity | Avoid: Aqueous systems. Preferred: DCM, THF, EtOAc, Dioxane. |
| Stability | Oxidation Sensitive | Store under inert atmosphere (Ar/N2). Solutions may darken over time (oxidation to quinoid species). |
Mechanistic Reactivity & Workflow
The derivatization of the C7-amine requires overcoming the inductive withdrawal of the adjacent furan oxygen. The workflow below illustrates the decision logic for selecting the optimal pathway based on the desired derivative.
Figure 1: Decision tree for derivatization pathways. Green nodes indicate preferred, high-yield protocols.
Detailed Experimental Protocols
Protocol A: Amide Formation via Acid Chlorides (Recommended)
Rationale: Due to the reduced nucleophilicity of the C7-amine, acid chlorides provide the necessary electrophilic strength to drive the reaction to completion without heating, which preserves the furan ring integrity.
Reagents:
-
2-Tert-butyl-benzofuran-7-ylamine (1.0 equiv)
-
Acid Chloride (R-COCl) (1.1 – 1.2 equiv)
-
Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) + DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: In a flame-dried flask under N2, dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acyl-transfer catalyst.
-
Cooling: Cool the solution to 0 °C (ice bath).
-
Addition: Add the Acid Chloride dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: If reaction stalls (<80% conv), add 10 mol% DMAP.
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4.
Protocol B: Amide Coupling via HATU (For Carboxylic Acids)
Rationale: When acid chlorides are unstable or unavailable, HATU is the preferred coupling agent over EDC/HOBt for this substrate because the At-7 intermediate (7-azabenzotriazole ester) is highly reactive toward electron-deficient anilines [1].
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid and HATU in dry DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins to form the active ester.
-
Coupling: Add 2-Tert-butyl-benzofuran-7-ylamine (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Conditions: Stir at RT for 12–16 hours.
-
Optimization: If conversion is low, heat to 50 °C. The t-butyl group prevents aggregation, usually maintaining solubility.
-
-
Workup: Dilute with EtOAc (do not use ether, solubility is poor). Wash 3x with water (critical to remove DMF), 1x Brine.
Protocol C: Sulfonamide Synthesis
Rationale: Sulfonylation is the most common derivatization for this scaffold in medicinal chemistry (e.g., CXCR2 antagonists). The reaction is often sluggish; Pyridine is superior to TEA because it prevents the formation of sulfonimide side products and acts as a solvent/catalyst [2].
Reagents:
-
Sulfonyl Chloride (R-SO2Cl) (1.2 equiv)
-
Pyridine (5.0 equiv or used as solvent)
-
Catalyst: DMAP (0.1 equiv) – Optional but recommended for hindered sulfonyl chlorides.
-
Solvent: DCM or pure Pyridine.
Step-by-Step:
-
Setup: Dissolve amine in DCM (0.2 M). Add Pyridine (5.0 equiv).
-
Addition: Add Sulfonyl Chloride at 0 °C.
-
Reaction: Stir at RT overnight.
-
Critical Note: If R-SO2Cl is an electron-rich aromatic (e.g., p-methoxybenzenesulfonyl chloride), heating to 40 °C may be required.
-
-
Purification: Evaporate volatiles. Redissolve in EtOAc. Wash with 1M HCl (removes pyridine) and sat. NaHCO3. Flash chromatography is usually required as sulfonamides can streak; add 1% MeOH to the eluent.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Deactivated Amine (Ortho-effect) | Switch from EDC/HOBt to Acid Chloride protocol. If using coupling agents, switch to HATU or T3P (Propylphosphonic anhydride). |
| Product "Oiling Out" | High Lipophilicity | The t-butyl group makes products greasy. Use Heptane/EtOAc gradients for columns rather than Hexane/EtOAc. Triturate with cold Pentane. |
| Bis-acylation | Excess Reagent | Rare for this amine due to sterics, but possible with small acid chlorides (e.g., acetyl chloride). Strictly control stoichiometry (1.05 equiv). |
| Darkening of Reaction | Oxidation of Furan/Amine | Ensure rigorous degassing of solvents. Perform reactions under Argon. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link
-
De Luca, L., & Giacomelli, G. (2008).[2] An Easy and Handy Synthesis of Sulfonamides. The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[3] Catalytic Methods for Reactions Involving 2-tert-Butylbenzoyl Chloride. (General reference for steric considerations). Link
Sources
Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of 2-Tert-butyl-benzofuran-7-ylamine
Abstract: This application note provides a detailed protocol and practical guidance for the successful Buchwald-Hartwig amination of 2-tert-butyl-benzofuran-7-ylamine, a sterically hindered and electron-rich substrate. Recognizing the unique challenges posed by such molecules, this document offers a systematic approach to catalyst selection, reaction optimization, and troubleshooting. The provided methodologies are grounded in established principles of organometallic chemistry and are intended to empower researchers, scientists, and drug development professionals to efficiently synthesize complex arylamine derivatives.
Introduction: The Power and Challenge of C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has become indispensable in the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction's broad applicability and tolerance for various functional groups have solidified its importance in both academic research and industrial drug development.[6][7]
However, the efficiency of the Buchwald-Hartwig amination can be significantly influenced by the steric and electronic properties of the substrates. 2-Tert-butyl-benzofuran-7-ylamine represents a particularly challenging substrate due to the steric bulk of the tert-butyl group and the electron-rich nature of the benzofuran ring system. These characteristics can impede key steps in the catalytic cycle, leading to low yields and side product formation. This guide provides a comprehensive framework for addressing these challenges and achieving successful C-N bond formation.
Mechanistic Considerations for Hindered Substrates
A thorough understanding of the Buchwald-Hartwig catalytic cycle is paramount for rational protocol design and troubleshooting.[1][8][9] The cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. For electron-rich aryl halides, this step can be slow.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, and the Pd(0) catalyst is regenerated. This step can be sterically hindered.
The steric bulk of 2-tert-butyl-benzofuran-7-ylamine can hinder both the coordination of the amine to the palladium center and the final reductive elimination step.[5][8] The electron-donating nature of the substrate can also disfavor oxidative addition.[10] Therefore, the selection of a highly active catalyst system with bulky, electron-rich ligands is crucial to promote these challenging steps.
Caption: A visual representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of 2-tert-butyl-benzofuran-7-ylamine with an aryl bromide. Optimization may be required for different coupling partners.
Reagents and Equipment
-
2-Tert-butyl-benzofuran-7-ylamine (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bulky biarylphosphine ligand (e.g., XPhos, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Oven-dried glassware, magnetic stir bar, and an inert atmosphere setup (glovebox or Schlenk line)
Experimental Workflow Diagram
Caption: A visual guide to the experimental procedure from setup to product isolation.
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a positive pressure of argon, charge an oven-dried reaction vial with the palladium precatalyst (2 mol%), the ligand (2.4 mol%), and the sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: To the same vial, add 2-tert-butyl-benzofuran-7-ylamine (1.2 mmol) and the aryl bromide (1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Periodically check the reaction progress by TLC or LC-MS analysis of a small aliquot.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of Celite®. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Optimization and Troubleshooting
For challenging couplings, systematic optimization of the reaction parameters is often key to success.
Parameter Optimization Table
| Parameter | Starting Condition | Alternative Conditions & Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Other precatalysts (G2, G4) can offer different activity profiles.[8] |
| Ligand | XPhos (2.4 mol%) | For increased steric bulk, consider RuPhos or BrettPhos.[4] |
| Base | NaOtBu | Weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial if base-sensitive functional groups are present.[6][8] |
| Solvent | Toluene | 1,4-Dioxane or THF can be screened for improved solubility or reactivity.[12] |
| Temperature | 100-110 °C | For highly unreactive partners, a higher temperature may be needed. For sensitive substrates, a lower temperature with a longer reaction time may be optimal.[13] |
Troubleshooting Guide
| Issue | Common Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Catalyst inactivity; insufficient temperature; poor reagent quality. | Ensure all reagents are pure and dry. Screen alternative ligands, bases, and solvents. Increase the reaction temperature.[13][14] |
| Palladium Black Formation | Catalyst decomposition. | Lower the reaction temperature. Ensure a strictly inert atmosphere. Consider a more robust ligand.[13] |
| Hydrodehalogenation | Presence of water or other protic impurities. | Use rigorously dried and degassed solvents and reagents.[11] |
| Aryl Halide Homocoupling | High reaction temperature or catalyst loading. | Reduce the reaction temperature. Decrease the catalyst loading.[11] |
Conclusion
The successful Buchwald-Hartwig amination of 2-tert-butyl-benzofuran-7-ylamine is readily achievable with careful consideration of the reaction parameters. The use of bulky, electron-rich biarylphosphine ligands in conjunction with a strong, non-nucleophilic base is critical to overcoming the steric and electronic challenges posed by this substrate. The protocols and troubleshooting advice presented in this application note provide a solid foundation for researchers to build upon, facilitating the synthesis of complex and valuable arylamine compounds.
References
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
- Gandeepan, P., & Li, C.-J. (2019). The Buchwald-Hartwig Amination After 25 Years.
-
IntechOpen. (2023). Synthetic Methods for Primary Anilines. Retrieved from [Link]
- Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 17(2), e202101234.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Pearson Education. (n.d.). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 16(30), 9114-9120.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Incorporating 2-Tert-butyl-benzofuran-7-ylamine into kinase inhibitor scaffolds
Technical Guide: Rational Design & Synthesis of Kinase Inhibitors using 2-Tert-butyl-benzofuran-7-ylamine
Abstract
This application note details the strategic incorporation of 2-tert-butyl-benzofuran-7-ylamine (2TBF-7A) into kinase inhibitor scaffolds. The benzofuran core serves as a bioisostere for the adenosine ring of ATP, while the bulky tert-butyl group at the C2 position is exploited to target hydrophobic gatekeeper pockets or allosteric sites, enhancing Lipophilic Efficiency (LipE). The C7-amine provides a critical vector for urea or amide coupling, directing substituents toward the DFG-motif (Type II inhibition) or solvent front (Type I inhibition). We provide a validated synthetic protocol, SAR logic, and biological evaluation workflows.
Module 1: Medicinal Chemistry Strategy
The Pharmacophore Hypothesis
The 2TBF-7A scaffold is designed to address two common failure modes in kinase discovery: poor selectivity and low residence time.
-
The C2-Tert-butyl Group (Selectivity Anchor): This bulky, lipophilic moiety (
) is designed to penetrate the deep hydrophobic back-pocket (selectivity pocket) often adjacent to the gatekeeper residue. It restricts rotation, locking the inhibitor into a bioactive conformation. -
The C7-Amine (Vector Handle): Positioned adjacent to the ether oxygen, the amine at C7 mimics the N1/N6 positions of adenine. Functionalization here (e.g., urea formation) allows for hydrogen bonding with the conserved Glu-Lys salt bridge or the DFG-Asp backbone, crucial for stabilizing the "DFG-out" inactive kinase conformation.
Structural Logic Diagram
The following diagram illustrates the binding hypothesis of a 2TBF-7A derived urea inhibitor within a typical kinase domain (e.g., VEGFR2, p38, or RAF).
Caption: Interaction map showing the 2-tert-butyl group anchoring in the hydrophobic pocket while the C7-linker engages the DFG motif.
Module 2: Synthetic Protocol (Validated Route)
Objective: Synthesis of 2-tert-butylbenzofuran-7-ylamine (Compound 3 ) from commercially available 2-hydroxy-3-nitrobenzaldehyde.
Reaction Scheme Workflow
Caption: Step-wise synthesis of the 7-amino-2-tert-butylbenzofuran scaffold via Rap-Stoermer condensation.
Detailed Experimental Procedure
Step 1: Synthesis of 7-Nitro-2-tert-butylbenzofuran
-
Reagents: 2-Hydroxy-3-nitrobenzaldehyde (1.0 eq), 1-Chloropinacolone (1.1 eq), Potassium Carbonate (
, 2.0 eq), DMF (anhydrous). -
Protocol:
-
Dissolve 2-hydroxy-3-nitrobenzaldehyde (5.0 g, 29.9 mmol) in anhydrous DMF (50 mL).
-
Add
(8.26 g, 59.8 mmol) and stir at room temperature for 15 minutes. -
Add 1-chloropinacolone (1-chloro-3,3-dimethyl-2-butanone) (4.43 g, 32.9 mmol) dropwise.
-
Heat the reaction mixture to 90°C for 6 hours. Note: Monitoring by TLC (Hexane/EtOAc 4:1) should show consumption of aldehyde.
-
Workup: Cool to RT, pour into ice water (200 mL). The product often precipitates. Filter the solid. If oil forms, extract with EtOAc (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol or Flash Chromatography (0-10% EtOAc in Hexanes).
-
Yield Target: >75% (Yellow solid).
-
Step 2: Reduction to 2-Tert-butylbenzofuran-7-ylamine
-
Reagents: 7-Nitro-2-tert-butylbenzofuran (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).
-
Protocol:
-
Suspend the nitro compound (3.0 g) in Ethanol (60 mL) and Water (15 mL).
-
Add Ammonium Chloride (3.6 g) and Iron powder (3.8 g).
-
Reflux vigorously at 80°C for 2 hours.
-
Critical Step: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.
-
Storage: The resulting amine is sensitive to oxidation. Store under Nitrogen or use immediately in the next coupling step.
-
Characterization: LC-MS (ESI+) m/z = 190.1 [M+H]+.
-
Step 3: Urea Coupling (Example: Synthesis of Kinase Inhibitor)
-
Reagents: 2-Tert-butylbenzofuran-7-ylamine, Aryl Isocyanate (e.g., Phenyl isocyanate) OR Triphosgene/Amine.
-
Protocol:
-
Dissolve amine (1.0 eq) in DCM.
-
Add Isocyanate (1.1 eq) at 0°C.
-
Stir at RT for 4 hours. Precipitate is usually the pure urea.
-
Module 3: Biological Evaluation & Data Analysis
Kinase Selectivity Profiling
When profiling this scaffold, it is essential to test against kinases with accessible hydrophobic back-pockets.
Recommended Panel:
-
VEGFR2 (KDR): Classic target for benzofuran ureas.
-
p38 MAP Kinase: Exploits the "Glu-out" conformation.
-
B-RAF (V600E): Tests Type II inhibition capability.
Data Presentation Template
Use the following table structure to report SAR data for derivatives of this scaffold.
Table 1: SAR of N-(2-tert-butylbenzofuran-7-yl)-N'-aryl Ureas
| Cmpd ID | R-Group (Tail) | VEGFR2 IC50 (nM) | p38 IC50 (nM) | cLogP | LipE* |
| Ref | Sorafenib | 30 | 150 | 4.8 | 3.6 |
| 3a | Phenyl | 120 | 450 | 5.1 | 2.9 |
| 3b | 4-Fluoro-phenyl | 45 | 210 | 5.2 | 3.4 |
| 3c | 4-(4-methylpiperazin) | 12 | 85 | 3.9 | 5.0 |
| 3d | Pyridin-4-yl | 250 | >1000 | 3.5 | 3.1 |
*LipE (Lipophilic Efficiency) = pIC50 - cLogP. Target LipE > 5.0 for optimal drug-likeness.
Protocol: Cellular Potency Assay (Ba/F3 System)
To validate that the biochemical potency translates to cellular activity (and that the tert-butyl group permeates membranes effectively):
-
Cell Line: Ba/F3 cells stably expressing the kinase of interest (e.g., Tel-VEGFR2).
-
Seeding: 5,000 cells/well in 96-well plates with IL-3 withdrawn (addiction assay).
-
Treatment: Serial dilution of 2TBF-7A derivatives (10 µM to 0.1 nM). DMSO control < 0.5%.
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: CellTiter-Glo (ATP luminescence). Calculate GI50 using non-linear regression (GraphPad Prism).
References
-
National Institutes of Health (NIH). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors. (2025).[1][2][3][4][5] Available at: [Link]
-
J-Stage. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2023).[6] Available at: [Link]
-
MDPI. The Development of BTK Inhibitors: A Five-Year Update. (2021).[7] Available at: [Link]
-
ResearchGate. Protein kinase inhibitors from the urea class.[4] (2025).[1][2][3][4][5] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Isolation of 2-Tert-butyl-benzofuran-7-ylamine via Optimized Crystallization Techniques
Abstract & Introduction
2-Tert-butyl-benzofuran-7-ylamine is a key heterocyclic intermediate in the synthesis of complex pharmaceutical agents and specialty chemicals.[1] The purity of this intermediate is paramount, as it directly influences the yield, impurity profile, and overall efficacy of the final active pharmaceutical ingredient (API). Crystallization remains the most effective and scalable technique for purification in process chemistry, offering superior impurity rejection compared to methods like chromatography, especially at larger scales.
This document provides a detailed guide to developing robust crystallization protocols for the isolation of 2-Tert-butyl-benzofuran-7-ylamine. We move beyond simple step-by-step instructions to explore the underlying physicochemical principles that govern solvent selection and technique optimization. This application note is intended for researchers, process chemists, and drug development professionals seeking to establish a reliable and scalable purification strategy for this compound.
Foundational Principles: Understanding the Molecule
The molecular structure of 2-Tert-butyl-benzofuran-7-ylamine dictates its crystallization behavior. A rational approach to protocol development begins with analyzing its key functional groups:
-
Benzofuran Core: A fused aromatic heterocyclic system, which is largely non-polar and rigid. This moiety favors interactions with aromatic solvents like toluene or moderately polar solvents.[2]
-
7-Amine Group (-NH₂): A primary aromatic amine that introduces polarity and the capacity for hydrogen bonding. This group can interact with protic or other hydrogen-bond accepting solvents.[2]
-
2-Tert-butyl Group (-C(CH₃)₃): A bulky, lipophilic group that significantly increases the compound's non-polar character and sterically hinders certain intermolecular interactions.
This structural dichotomy—a polar, hydrogen-bonding amine on a bulky, non-polar framework—is the key to its purification. It suggests that the compound's solubility will be highly dependent on the solvent system, making it an ideal candidate for both cooling and anti-solvent crystallization methods.
General Materials & Equipment
-
Crude 2-Tert-butyl-benzofuran-7-ylamine
-
Reagent-grade solvents (See Table 1)
-
Erhlenmeyer flasks
-
Magnetic stirrer and hot plate
-
Condenser (for reflux)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Protocol 1: Cooling Crystallization from a Single Solvent System
Causality & Rationale: This technique is predicated on identifying a solvent in which the target compound exhibits high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures. The slow reduction in temperature gradually decreases the solubility, leading to a state of supersaturation from which controlled crystal nucleation and growth can occur. For aromatic compounds, solvents like ethyl acetate or toluene can be particularly effective at promoting well-ordered crystal lattices.[2]
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests with the solvents listed in Table 1. Ethyl acetate is an excellent starting point due to its moderate boiling point and polarity.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Tert-butyl-benzofuran-7-ylamine. Add a minimal volume of ethyl acetate and heat the mixture to a gentle reflux (approx. 77°C) with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a rapid hot gravity filtration to remove them. This step is crucial for achieving high purity.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical to prevent "oiling out" and to promote the growth of larger, purer crystals.
-
Induce Crystallization (If Necessary): If no crystals appear, nucleation can be induced by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a single seed crystal of pure product.[2]
-
Maturation: Once crystal formation begins, allow the flask to stand at room temperature for at least one hour. For maximum yield, subsequently place the flask in an ice bath (0-5°C) for an additional 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystal cake with a small volume of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
Causality & Rationale: This method is ideal when the compound is highly soluble in a range of solvents, making cooling crystallization inefficient. The strategy involves dissolving the compound in a "good" solvent, in which it is highly soluble, and then systematically reducing its solubility by introducing a miscible "anti-solvent," in which it is poorly soluble.[3] This controlled shift in solvent polarity drives the system to supersaturation, initiating crystallization.
Step-by-Step Methodology:
-
Solvent System Selection: Identify a suitable solvent/anti-solvent pair (see Table 1). A common and effective combination is Tetrahydrofuran (THF) as the good solvent and n-Heptane as the anti-solvent.[3]
-
Dissolution: At room temperature, dissolve the crude 2-Tert-butyl-benzofuran-7-ylamine in the minimum required volume of THF. Ensure complete dissolution.
-
Anti-Solvent Addition: While stirring the solution, slowly add n-Heptane dropwise. Continue the addition until a faint, persistent cloudiness (turbidity) is observed. This indicates the onset of supersaturation.
-
Clarification: Add 1-2 drops of THF to just redissolve the turbidity, resulting in a perfectly saturated solution.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. As the system equilibrates (or through very slow evaporation), high-quality crystals will form. This process can take several hours to a day.[2][3]
-
Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent (n-Heptane) or a mixture rich in the anti-solvent.
-
Drying: Dry the crystalline product under vacuum.
Data Presentation & Visualization
Table 1: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity Index | Role in Crystallization | Notes |
| Ethyl Acetate | 77 | 4.4 | Cooling: Good choice for many organic compounds. | Effective at dissolving the compound when hot and releasing it when cold.[2] |
| Toluene | 111 | 2.4 | Cooling: Excellent for aromatic compounds. | May promote π-stacking and ordered crystal growth.[2] |
| Isopropanol | 82 | 3.9 | Cooling: A polar protic option. | Hydrogen bonding capability may influence crystal packing (polymorphism). |
| Tetrahydrofuran (THF) | 66 | 4.0 | Anti-Solvent (Good): High solubility. | A good starting point for dissolving the compound at room temperature.[3] |
| n-Heptane | 98 | 0.1 | Anti-Solvent (Bad): Low solubility. | A non-polar solvent to effectively reduce solubility when added to a polar solution. |
| Ethanol | 78 | 4.3 | Cooling / Anti-Solvent: Versatile. | Can be used for cooling or as a "good" solvent with water as an anti-solvent.[4][5] |
Diagram 1: Crystallization Method Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate crystallization strategy based on initial solubility screening.
Caption: Workflow for selecting a crystallization method.
Troubleshooting Common Crystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | 1. Solution is too concentrated. 2. Cooling rate is too fast. | 1. Re-heat the mixture to dissolve the oil, add more solvent (10-20% v/v), and re-cool slowly. 2. Insulate the flask to ensure gradual cooling. |
| No Crystal Formation | 1. Solution is not supersaturated. 2. Nucleation barrier is too high. | 1. Allow some solvent to evaporate slowly.[2] 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal from a previous pure batch.[2] |
| Poor Yield | 1. Too much solvent was used. 2. Compound has significant solubility even at low temperatures. | 1. Concentrate the mother liquor (the liquid remaining after filtration) by evaporation and cool again to obtain a second crop of crystals. 2. Switch to a solvent in which the compound is less soluble or use the anti-solvent method. |
| Low Purity / Off-Color Crystals | 1. Impurities are co-crystallizing. 2. Inefficient washing. | 1. Re-dissolve the crystals in fresh hot solvent, add a small amount of activated charcoal, hot filter, and re-crystallize. 2. Ensure the wash solvent is ice-cold and use it sparingly but effectively. |
References
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (n.d.). National Center for Biotechnology Information. [Link]
- US3072662A - Separation of aromatic amines using alkylene carbonates. (n.d.).
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). [Link]
-
Synthesis of aromatic amines via CTH. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
- GB2193211A - Synthesis of benzofurans. (n.d.).
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Beaudry | Oregon State University. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). [Link]
-
Synthesis and Crystal Structure of Benzofuran Derivative. (n.d.). Asian Publication Corporation. [Link]
-
2-Butylbenzofuran | C12H14O. (n.d.). PubChem. [Link]
-
Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022, November 25). Technical Disclosure Commons. [Link]
- WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates. (n.d.).
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023, August 11). MDPI. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Troubleshooting & Optimization
Purification strategies for removing impurities from 2-Tert-butyl-benzofuran-7-ylamine
Welcome to the technical support resource for 2-Tert-butyl-benzofuran-7-ylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of purifying this specific heterocyclic amine. Our goal is to provide not just protocols, but the underlying scientific principles and troubleshooting logic to empower you to solve purification challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions about the target compound and its likely impurity profile. Understanding these basics is the first step toward designing a rational purification strategy.
Q1: What are the key chemical properties of 2-Tert-butyl-benzofuran-7-ylamine that influence its purification?
A1: The purification strategy is dictated by three main structural features:
-
Aromatic Amine Group (-NH₂): This group is basic, although less so than an aliphatic amine. This basicity is the cornerstone of purification by acid-base extraction, allowing the molecule to be selectively protonated and moved into an aqueous phase.[1][2]
-
Benzofuran Core: This fused heterocyclic system is relatively non-polar and aromatic.
-
Tert-butyl Group (-C(CH₃)₃): This is a bulky, highly non-polar (lipophilic) group. It significantly increases the compound's solubility in non-polar organic solvents and can sterically hinder some interactions.
The interplay between the polar amine and the non-polar tert-butyl and benzofuran components means the molecule has intermediate polarity, making solvent selection for chromatography and recrystallization a critical parameter.
Q2: What are the most common impurities I should expect from the synthesis of 2-Tert-butyl-benzofuran-7-ylamine?
A2: Impurities are typically by-products or unreacted starting materials from the synthetic route. While the exact impurities depend on your specific synthesis, common classes include:
-
Unreacted Starting Materials: For example, the corresponding nitro-benzofuran precursor if the final step is a reduction.
-
Acidic or Phenolic By-products: Depending on the cyclization strategy, phenolic intermediates may carry through.
-
Neutral By-products: Isomers, or products from side-reactions that do not possess a basic handle.
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon) or reducing agents.
-
Solvents: Residual reaction or workup solvents.
Q3: How do I get a quick preliminary assessment of my crude product's purity?
A3: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method. Co-spot your crude material with your starting materials. A good starting mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For amines, adding 0.5-1% triethylamine (TEA) to the mobile phase can prevent streaking on the silica plate by neutralizing acidic sites.[3][4] Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) will reveal the complexity of the mixture.
Part 2: Troubleshooting and Purification Strategy Guides
This section provides in-depth, question-based guides for the most common purification techniques.
Strategy 1: Acid-Base Extraction
This powerful technique should be your first line of defense, especially for removing neutral and acidic impurities.[5][6]
Q4: When is acid-base extraction the best choice for my sample?
A4: Acid-base extraction is ideal when your primary impurities are not basic. If you have unreacted neutral starting materials or acidic by-products, this method can rapidly and inexpensively remove the bulk of them, significantly simplifying subsequent chromatographic or recrystallization steps.
Q5: I performed an acid-base extraction, but my recovery is very low. What went wrong?
A5: Low recovery is a common issue. Here are the likely causes and solutions:
-
Insufficient Acidification: The pKa of your aromatic amine's conjugate acid is lower than that of an aliphatic amine. You must ensure the pH of the aqueous layer is low enough (typically pH 1-2) to fully protonate the amine and render it water-soluble. Check the pH with litmus or pH paper.
-
Emulsion Formation: The presence of finely divided solids or surfactants can lead to emulsions that are difficult to separate. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.
-
Incomplete Back-Extraction: After basifying the aqueous layer to recover your amine (target pH 9-10), you must extract it back into an organic solvent (e.g., dichloromethane or ethyl acetate).[1] Perform at least three extractions with fresh solvent to ensure complete recovery.
-
Precipitation of the Salt: The hydrochloride salt of your amine might not be fully soluble in the aqueous acid, especially if the acid volume is too small. If a solid precipitates, you may need to add more water or a co-solvent like methanol before proceeding.
Workflow & Protocol: Acid-Base Extraction
Here is a detailed protocol for purifying 1 gram of crude 2-Tert-butyl-benzofuran-7-ylamine.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the 1 g of crude material in ~20 mL of an organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acid Wash: Add ~20 mL of 1 M hydrochloric acid (HCl) to the funnel.[6] Cap the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated amine salt) into a clean Erlenmeyer flask. The organic layer contains neutral and acidic impurities.
-
Repeat Extraction: Repeat the acid wash (Step 2 & 3) on the organic layer two more times to maximize the recovery of your amine. Combine all aqueous extracts.
-
Wash Impurities (Optional): Wash the combined aqueous extracts with ~15 mL of fresh DCM to remove any trapped neutral impurities. Discard this DCM wash.
-
Basification: Cool the aqueous flask in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) while stirring until the pH is ~9-10 (check with pH paper).[1] Your amine should precipitate out or form an oily layer.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine with ~20 mL of fresh DCM three times.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
DOT Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Strategy 2: Column Chromatography
Chromatography is used for separating compounds with similar functionalities but different polarities.
Q6: My amine is streaking badly on my silica gel column. How can I fix this?
A6: This is a classic problem caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction leads to poor peak shape and sometimes irreversible adsorption. You have two main solutions:
-
Use a Mobile Phase Modifier: Add a small amount (0.5-2%) of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., Hexane/Ethyl Acetate).[4] The modifier will occupy the acidic sites on the silica, allowing your compound to travel through the column more smoothly.
-
Use a Different Stationary Phase: Switch to a less acidic or a basic stationary phase. Amine-functionalized silica (KP-NH) is an excellent choice as it provides a basic surface that repels the amine, leading to excellent peak shapes without needing a mobile phase modifier.[3][7] Basic alumina is another alternative.
Q7: How do I choose the right solvent system (mobile phase) for my column?
A7: The goal is to find a solvent system that gives your product a retention factor (Rf) of ~0.25-0.35 on a TLC plate.
-
Start Simple: Begin with a binary mixture of a non-polar solvent ("A," e.g., Hexane or Petroleum Ether) and a polar solvent ("B," e.g., Ethyl Acetate or Dichloromethane).
-
Run a Gradient on TLC: Spot your crude mixture on a TLC plate and run it in various ratios of A:B (e.g., 9:1, 4:1, 1:1).
-
Analyze: Find the ratio that separates your target compound from its main impurities and gives the desired Rf. Remember to add your TEA modifier to the TLC jar if you plan to use it in the column.
| Parameter | Hexane/Ethyl Acetate | Dichloromethane/Methanol |
| Polarity | Low to Medium | Medium to High |
| Best For | Separating non-polar to moderately polar compounds. | Separating more polar compounds. |
| Notes | Good starting point. Add 1% TEA for amines. | Methanol is a very strong eluent. Use it sparingly (1-10%) in DCM. Adding ammonia may be necessary for very polar amines.[3] |
| Caption: Common solvent systems for amine purification on silica gel. |
Strategy 3: Recrystallization
If your product is a solid and has high purity (>90%) after initial cleanup, recrystallization is an excellent final polishing step.
Q8: I can't find a single solvent that works for recrystallization. What should I do?
A8: This is very common. The ideal single solvent dissolves the compound when hot but not when cold. If you can't find one, a two-solvent (or mixed-solvent) system is the answer.
-
Find a "Soluble" Solvent: Identify a solvent that dissolves your compound very well, even at room temperature (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Find an "Insoluble" Solvent (Anti-solvent): Identify a solvent in which your compound is poorly soluble, even when hot (e.g., Hexane, Petroleum Ether, or Water). The two solvents must be miscible with each other.
-
Perform the Recrystallization: Dissolve your compound in the minimum amount of the hot "soluble" solvent. Then, slowly add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the hot soluble solvent to clarify, then allow the solution to cool slowly. Crystals should form as the solubility decreases. Several benzofuran derivatives have been successfully recrystallized from petroleum ether/ethyl acetate or ethanol.[8][9]
Part 3: Purity Analysis - How Do I Know It's Pure?
Q9: How can I definitively confirm the purity of my final product?
A9: A combination of methods provides the most reliable evidence.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column is typically used.[10] A single sharp peak indicates high purity. The area under the peak can be used to calculate purity (e.g., >99% by area).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable if your compound is volatile and thermally stable.[10] It provides both purity information (from the chromatogram) and mass confirmation (from the mass spectrum).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your desired compound but also reveal the presence of any impurities with distinct signals. Integration of the proton signals can provide a quantitative measure of purity against a known standard.
| Technique | Information Provided | Typical Conditions for Benzofuran Amines |
| HPLC-UV | Quantitative Purity (%) | Column: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% formic acid or trifluoroacetic acid. Detection: UV at a relevant wavelength (e.g., 254 nm or 280 nm).[11] |
| GC-MS | Purity & Mass Confirmation | Column: Capillary column (e.g., DB-5). Injection: Split/splitless inlet. Detection: Electron Ionization (EI) Mass Spectrometry.[12] |
| ¹H NMR | Structural Confirmation & Molar Purity | Solvent: CDCl₃ or DMSO-d₆. Analysis: Look for characteristic aromatic, tert-butyl, and amine proton signals. Check for the absence of impurity signals. |
| Caption: Standard analytical methods for purity determination. |
References
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
Cuestiones de Fisioterapia. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]
-
ResearchGate. (2026, February 10). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of amines.
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Preventing Oxidation of 2-Tert-butyl-benzofuran-7-ylamine
Welcome to the technical support center for 2-Tert-butyl-benzofuran-7-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound during storage and experimentation. Aromatic amines and benzofuran derivatives can be susceptible to degradation, and this resource aims to equip you with the knowledge to mitigate these challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is 2-Tert-butyl-benzofuran-7-ylamine, and why is its stability important?
A1: 2-Tert-butyl-benzofuran-7-ylamine is a heterocyclic aromatic amine. The benzofuran scaffold is a core structure in many biologically active compounds and pharmaceuticals.[1][2][3] The primary amine group attached to the benzofuran ring makes the molecule susceptible to oxidation, which can lead to the formation of impurities.[4] These impurities can compromise the compound's purity, affect experimental outcomes, and potentially introduce toxicity in drug development pipelines. Therefore, maintaining its stability is critical for reliable and reproducible research.
Q2: What are the primary factors that cause the oxidation of this compound?
A2: The primary drivers of oxidation for 2-Tert-butyl-benzofuran-7-ylamine, like many aromatic amines, are:
-
Atmospheric Oxygen: The electron-rich aromatic amine is susceptible to reaction with molecular oxygen.[4][5]
-
Light Exposure: UV and visible light can provide the energy to initiate and accelerate oxidative reactions (photolysis).[4][6]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][8]
-
Humidity/Moisture: Amines can be hygroscopic, and the presence of water can facilitate degradation pathways.[7][9]
Q3: How can I visually identify if my sample of 2-Tert-butyl-benzofuran-7-ylamine has oxidized?
A3: A pure sample of 2-Tert-butyl-benzofuran-7-ylamine is typically a white to off-white solid. The formation of colored impurities, often appearing as a yellow, brown, or even purplish hue, is a strong indicator of oxidation. This color change is due to the formation of highly conjugated oxidation products. However, visual inspection is not a substitute for analytical purity assessment.
Q4: What are the ideal short-term and long-term storage conditions?
A4: For optimal stability, refer to the summary table below. The key is to minimize exposure to oxygen, light, and heat.
| Storage Duration | Temperature | Atmosphere | Light Condition | Container |
| Short-Term (< 1 month) | 2-8 °C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Amber Vial/Light-Protected | Tightly Sealed |
| Long-Term (> 1 month) | -20 °C to -80 °C (Frozen) | Inert Gas (Argon or Nitrogen) | Amber Vial/Light-Protected | Tightly Sealed with Parafilm® |
II. Troubleshooting Guide: Addressing Oxidation Issues
This section provides a structured approach to identifying and resolving oxidation-related problems you may encounter.
Issue 1: Compound shows significant discoloration upon arrival or after a short storage period.
Possible Cause A: Improper initial packaging and shipping.
-
Explanation: The compound may have been exposed to air and light during transit.
-
Solution:
-
Immediately transfer the compound to an amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at the recommended low temperature.[10]
-
If possible, request a new sample from the supplier with documented inert atmosphere packaging.
-
Possible Cause B: Inadequate storage conditions in the laboratory.
-
Explanation: Storing the compound on a lab bench, even for a short time, can initiate oxidation.
-
Solution:
Issue 2: Inconsistent results in experiments using the same batch of the compound.
Possible Cause: Gradual degradation of the stock solution.
-
Explanation: Solutions of aromatic amines can be less stable than the solid material, especially if not prepared and stored correctly.
-
Solution:
-
Prepare stock solutions fresh whenever possible.
-
If a stock solution must be stored, use a de-gassed solvent (sparged with inert gas) for its preparation.
-
Store the stock solution under an inert atmosphere in an amber vial at low temperature.
-
Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to the solution, but verify its compatibility with your downstream application.[12][13]
-
Issue 3: Appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC).
Possible Cause: Formation of oxidation byproducts.
-
Explanation: The new spots/peaks correspond to degradation products. The primary amine is often oxidized to nitroso or nitro derivatives, or can undergo polymerization to form colored impurities.
-
Solution:
-
Confirm the presence of degradation by running a forced degradation study.[6][9][14][15] Expose a small sample to hydrogen peroxide (oxidative stress), heat, and UV light to see if the impurity profile matches what you are observing.
-
If oxidation is confirmed, the material may need to be repurified (e.g., by column chromatography) before use.
-
Implement the stringent storage and handling protocols described in this guide to prevent further degradation.
-
III. Experimental Protocols
Protocol 1: Proper Handling and Dispensing of 2-Tert-butyl-benzofuran-7-ylamine
This protocol minimizes exposure to atmospheric oxygen and moisture.
Materials:
-
Glovebox or a Schlenk line with a supply of dry inert gas (Argon or Nitrogen).[5][16]
-
Clean, dry spatulas and weighing paper.
-
Parafilm®.
Procedure:
-
Place the sealed container of 2-Tert-butyl-benzofuran-7-ylamine, along with all necessary tools (vials, spatula, etc.), into the antechamber of a glovebox.
-
Evacuate and refill the antechamber with inert gas for at least three cycles.
-
Transfer the items into the main glovebox chamber.
-
Inside the glovebox, carefully open the main container.
-
Weigh the desired amount of the compound.
-
Transfer the weighed compound into a pre-labeled amber vial.
-
Tightly seal the vial. For long-term storage, wrap the cap with Parafilm®.
-
Reseal the main container, ensuring a positive pressure of inert gas if possible.
-
Remove the vials from the glovebox via the antechamber.
-
Store immediately under the appropriate conditions as outlined in the FAQ section.
Protocol 2: Monitoring Purity by Thin Layer Chromatography (TLC)
A simple method to quickly assess the purity of your sample.
Materials:
-
TLC plates (Silica gel 60 F254).
-
Developing chamber.
-
Mobile phase: A non-polar/polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate - this may require optimization).
-
UV lamp (254 nm and 366 nm).
-
Staining solution (e.g., cinnamaldehyde solution for visualizing aromatic amines as colored spots).
Procedure:
-
Dissolve a small amount of your 2-Tert-butyl-benzofuran-7-ylamine in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot a small amount of the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber pre-saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. The benzofuran ring system should be UV active.
-
If desired, stain the plate with a suitable reagent to visualize any non-UV active impurities.
-
A pure sample should show a single, well-defined spot. The presence of additional spots, especially near the baseline (more polar), may indicate oxidative degradation.
IV. Visualizations
Logical Flow for Troubleshooting Oxidation
Caption: Troubleshooting workflow for diagnosing and resolving oxidation of 2-Tert-butyl-benzofuran-7-ylamine.
Plausible Oxidation Pathway
Caption: Simplified plausible oxidation pathway of 2-Tert-butyl-benzofuran-7-ylamine.
V. References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 20, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. Retrieved February 20, 2026, from [Link]
-
Dutta, B., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(19), 7653-7657. Royal Society of Chemistry.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Medical Research. Retrieved February 20, 2026, from [Link]
-
How We Handle Air Sensitive Samples. (n.d.). Momentum Transfer. Retrieved February 20, 2026, from [Link]
-
Barek, J., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279-83.
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link]
-
Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. (2025, May 28). ResearchGate.
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved February 20, 2026, from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 20, 2026, from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). Journal of Chromatography A, 1698, 464003.
-
Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate.
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved February 20, 2026, from [Link]
-
Benzofuran. (n.d.). PubChem. National Institutes of Health.
-
7-(tert-Butyldiphenylsilyloxy)-2,2-dimethyl-1-benzofuran-3(2H)-one. (n.d.). Acta Crystallographica Section E, E63(Pt 12), o2962–o2963.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
-
Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020, January 1). MDPI.
-
Telescoped Hybrid Batch–Flow Synthesis of 2-Butylbenzofuran. (2024, January). Organic Process Research & Development, 28(5).
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega.
-
Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022, July 6). Oxidative Medicine and Cellular Longevity.
-
Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020, September 19). Journal of Molecular Modeling, 26(10), 279.
-
WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates. (n.d.). Google Patents.
-
Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. (2018, December 27). ACS Omega, 4(1), 1038-1044.
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). Molecules, 24(7), 1253.
-
Aromatic Amines. (n.d.). Retrieved February 20, 2026, from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. (n.d.). Beilstein Archives.
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate.
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). Semantic Scholar.
-
Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (n.d.).
-
Antioxidants and Stabilisers Additives. (n.d.). TotalEnergies Additive Fuels.
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022, December 4). MDPI.
-
The structure of biologically active compounds 2–7 owing benzofuran skeleton. (n.d.).
-
Antioxidants as stabilizers for His6-OPH: is this an unusual or regular role for them with enzymes? (2017, November 1). Journal of Biochemistry, 162(5), 327-334.
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). Beilstein Journal of Organic Chemistry, 9, 2198–2204.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ossila.com [ossila.com]
- 6. rjptonline.org [rjptonline.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. mdpi.com [mdpi.com]
- 11. help.momentum-transfer.com [help.momentum-transfer.com]
- 12. Antioxidants for the Prevention and Treatment of Non-communicable Diseases [xiahepublishing.com]
- 13. additives-fuels.totalenergies.com [additives-fuels.totalenergies.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. library.dphen1.com [library.dphen1.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
Minimizing side reactions when using 2-Tert-butyl-benzofuran-7-ylamine
Technical Support Center: 2-Tert-butyl-benzofuran-7-ylamine
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for 2-Tert-butyl-benzofuran-7-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the molecule's reactivity. This will empower you to anticipate challenges, troubleshoot effectively, and optimize your reactions for higher yields and purity.
The unique structure of 2-Tert-butyl-benzofuran-7-ylamine, featuring a nucleophilic aromatic amine, an electron-rich benzofuran core, and a sterically bulky tert-butyl group, presents a specific set of reactivity challenges. Understanding these "hotspots" is the first step toward mastering its use.
Visualizing Molecular Reactivity
Before diving into specific troubleshooting scenarios, let's visualize the key reactive sites on the molecule. The following diagram highlights the areas most susceptible to side reactions.
Caption: Key reactivity hotspots on the 2-Tert-butyl-benzofuran-7-ylamine scaffold.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the chemical modification of 2-Tert-butyl-benzofuran-7-ylamine. Each entry explains the underlying cause and provides robust mitigation strategies.
FAQ 1: My reaction mixture is turning dark brown/black, and I'm getting a low yield of my desired N-acylated/N-sulfonylated product. What's happening?
Underlying Cause: This is a classic sign of oxidation. The 7-amino group, being an electron-donating group on an already electron-rich benzofuran system, is highly susceptible to oxidation.[1] This can be exacerbated by air (oxygen), trace metal impurities, or the reaction conditions themselves, leading to the formation of colored, often polymeric, byproducts. The benzofuran ring itself can also undergo oxidative degradation.[2][3]
Mitigation Strategies & Protocols:
-
Inert Atmosphere: The most critical first step is to rigorously exclude oxygen.
-
Solvent Degassing: Use solvents that have been thoroughly degassed via a "freeze-pump-thaw" cycle (3 cycles recommended) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Antioxidant Additives (Optional): For particularly sensitive reactions, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can sometimes suppress oxidative pathways, though this will need to be removed during purification.
Optimized Protocol: N-Acylation under Inert Conditions
-
Step 1: Setup: To a flame-dried flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add 2-Tert-butyl-benzofuran-7-ylamine (1.0 eq).
-
Step 2: Dissolution: Add degassed anhydrous solvent (e.g., Dichloromethane or THF).
-
Step 3: Cooling: Cool the solution to 0 °C in an ice bath. This reduces the rate of side reactions.
-
Step 4: Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or DIPEA (1.2 eq), which has been distilled and stored under nitrogen.
-
Step 5: Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride or a sulfonyl chloride, 1.1 eq) dropwise via syringe. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.
-
Step 6: Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Step 7: Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Verification: A successful reaction will show a clean conversion on TLC with minimal streaking or baseline spots, and the crude product will be a light-colored solid or oil.
FAQ 2: I am attempting an N-alkylation but see multiple products on my LC-MS, corresponding to mono- and di-alkylation, along with unreacted starting material.
Underlying Cause: The primary amine of 2-Tert-butyl-benzofuran-7-ylamine can react twice with an alkylating agent. The initial mono-alkylated product can sometimes be more nucleophilic than the starting primary amine, leading to a second alkylation event. Controlling stoichiometry is key to preventing this over-alkylation.[4]
Mitigation Strategies & Protocols:
-
Protecting Group Strategy: The most robust solution is to temporarily protect the amine, perform the desired reaction on another part of the molecule, and then deprotect.[5][6] For direct alkylation, reductive amination is often a superior method for achieving mono-alkylation.
-
Reductive Amination: This two-step, one-pot process involves forming an imine with an aldehyde or ketone, followed by in-situ reduction. It is highly selective for mono-alkylation.
Optimized Protocol: Selective Mono-N-Alkylation via Reductive Amination
-
Step 1: Imine Formation: In a round-bottom flask, dissolve 2-Tert-butyl-benzofuran-7-ylamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., Dichloroethane (DCE) or Methanol). Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Step 2: Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Step 3: Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. This reagent is particularly effective as it is less reactive towards the carbonyl starting material.
-
Step 4: Monitoring & Workup: Stir the reaction overnight at room temperature. Monitor by TLC/LC-MS. Upon completion, quench carefully with water or saturated aqueous Rochelle's salt. Extract, dry, and purify as standard.
Sources
Technical Support Center: Column Chromatography of 2-Tert-butyl-benzofuran-7-ylamine
Welcome to the technical support guide for the purification of 2-Tert-butyl-benzofuran-7-ylamine and related aromatic amines. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing column chromatography for this class of compounds. As basic molecules, aromatic amines present unique challenges during silica gel chromatography, primarily due to strong interactions with the stationary phase. This guide offers a structured approach to overcoming these obstacles, from solvent system selection to advanced troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chromatographic purification of aromatic amines.
Q1: Why is my 2-tert-butyl-benzofuran-7-ylamine showing significant tailing (streaking) on my TLC plate and column?
A: This is the most common issue when purifying basic compounds like amines on standard silica gel. The surface of silica gel is covered with silanol groups (Si-OH), which are slightly acidic.[1][2] The basic amine group on your compound interacts strongly with these acidic sites through ionic or strong hydrogen bonding.[1][3] This strong, sometimes irreversible, binding causes the compound to "drag" or "streak" down the column instead of moving in a tight band, resulting in poor separation and broad, tailing peaks.
Q2: What is the best starting point for a solvent system to purify this compound on a standard silica gel column?
A: The most common and effective solvent systems for compounds of moderate polarity are binary mixtures of a non-polar alkane and a more polar solvent.[4][5] A good starting point for 2-tert-butyl-benzofuran-7-ylamine is an Ethyl Acetate/Hexane system.
Begin by running several Thin-Layer Chromatography (TLC) plates with varying ratios (e.g., 10% EtOAc in Hexane, 20% EtOAc in Hexane, 30% EtOAc in Hexane) to find the eluent composition that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[2][6] This Rf range typically translates to good separation on a column. For other benzofuran derivatives, petroleum ether/ethyl acetate systems have also been used successfully.[7][8]
Q3: How do I solve the peak tailing issue on a silica gel column?
A: The most reliable method is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is the most common choice.[4][9] The TEA is a stronger base than your analyte and will preferentially interact with the acidic silanol sites on the silica gel, effectively masking them.[10][11] This prevents your target amine from binding strongly, leading to symmetrical (non-tailing) peaks and improved separation. An alternative is a 10% ammonia solution in methanol, which can be used as a polar component in a system with dichloromethane to elute stubborn amines.[4][5]
Q4: How much triethylamine (TEA) should I add to my eluent, and are there any downsides?
A: A concentration of 0.5% to 2% (v/v) TEA in your eluent is typically sufficient to neutralize the silica gel.[4] It's important to first determine your optimal solvent system with TLC and then add the TEA to that system. Be aware that adding TEA may slightly increase the Rf value of your compound because it reduces its interaction with the stationary phase.[4] The main downside is the need to remove the high-boiling point TEA from your purified fractions during solvent evaporation, which often requires a high-vacuum pump or co-evaporation with a lower-boiling solvent like toluene.
Q5: Are there alternatives to standard silica gel for purifying amines?
A: Yes. If tailing remains a persistent issue, or if you wish to avoid using mobile phase additives, consider alternative stationary phases:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica and can be effective for the purification of amines.[5]
-
Amine-Functionalized Silica (NH₂-Silica): This is an excellent choice for purifying basic compounds.[1][12] The surface is modified with amino-propyl groups, making it basic and less polar than bare silica.[1][13] This eliminates the problematic interactions with basic analytes, often allowing for purification without any additives in the mobile phase.[12]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the column chromatography of 2-tert-butyl-benzofuran-7-ylamine.
| Problem | Potential Cause | Recommended Solution(s) |
| Severe Peak Tailing | Strong ionic interaction between the basic amine and acidic silanol groups on the silica surface.[1][2] | Primary: Add 0.5-2% triethylamine (TEA) to the eluent system (e.g., Hexane/EtOAc).Secondary: Switch to a less acidic or basic stationary phase, such as neutral alumina or amine-functionalized silica.[5][12] |
| Compound Won't Elute (Rf ≈ 0) | The solvent system is not polar enough to displace the compound from the stationary phase.[6][14] | Primary: Gradually increase the proportion of the polar solvent (e.g., increase % of ethyl acetate in hexane).Secondary: If the compound is very polar, switch to a more polar solvent system, such as Dichloromethane/Methanol (start with 1-5% MeOH).[4] |
| Poor Separation from Impurities | The chosen solvent system does not have the correct selectivity for the mixture. | Primary: Meticulously optimize the solvent ratio using TLC to maximize the difference in Rf (ΔRf) between your product and the impurities.Secondary: Try a different binary solvent system to alter selectivity (e.g., Dichloromethane/Hexane, Ether/Hexane, or incorporating Toluene).[4] |
| Compound Elutes Too Quickly (Rf > 0.5) | The solvent system is too polar, causing the compound to spend too much time in the mobile phase.[6] | Decrease the proportion of the polar solvent in your eluent mixture (e.g., lower the % of ethyl acetate). |
| Irrecoverable Product Loss | The compound is irreversibly binding to the acidic sites on the silica gel. | Primary: Always use an eluent containing a basic additive like TEA.[4]Secondary: Deactivate the column by flushing it with the TEA-containing eluent before loading your sample. |
Section 3: Experimental Protocols
Protocol 1: Step-by-Step TLC Solvent System Screening
-
Prepare Stock Solution: Dissolve a small amount of your crude 2-tert-butyl-benzofuran-7-ylamine in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare Eluent Systems: In separate TLC chambers or beakers, prepare a range of solvent systems. Good starting points are 10:1, 5:1, and 2:1 mixtures of Hexane:Ethyl Acetate.
-
Develop the Plate: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze and Refine: Calculate the Rf value for your product spot. The ideal system will give an Rf of 0.2-0.4. If the Rf is too low, increase the polarity (more ethyl acetate). If it's too high, decrease the polarity (less ethyl acetate).
-
Confirm with Additive: Once you have an optimal solvent ratio, add 1% TEA to the mixture and run one final TLC plate to observe the effect on tailing and Rf.
Protocol 2: Standard Column Chromatography with Triethylamine
-
Prepare Eluent: Based on your TLC analysis, prepare a sufficient volume of the optimal eluent (e.g., 4:1 Hexane:Ethyl Acetate) and add 1% v/v triethylamine.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, mix silica gel with your prepared eluent to form a slurry.
-
Pour the slurry into the column. Use gentle air pressure or a pump to pack the silica bed evenly, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude compound in a minimal amount of dichloromethane or the eluent itself.
-
Carefully add this solution to the top of the column using a pipette.
-
Drain the solvent until the sample solution has fully entered the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column, filling the reservoir.
-
Begin eluting the column, collecting fractions in test tubes. Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 2-tert-butyl-benzofuran-7-ylamine.
Section 4: Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common chromatography issues.
Caption: A decision-making flowchart for purifying aromatic amines.
Diagram 2: Mechanism of Peak Tailing and the Role of Triethylamine (TEA)
This diagram illustrates the molecular interactions at the silica surface.
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. teledyneisco.com [teledyneisco.com]
- 14. researchgate.net [researchgate.net]
Handling hygroscopic properties of 2-Tert-butyl-benzofuran-7-ylamine salts
Technical Support Center: 2-Tert-butyl-benzofuran-7-ylamine Salts
A Senior Application Scientist's Guide to Managing Hygroscopicity
Welcome to the technical support center for handling salts of 2-Tert-butyl-benzofuran-7-ylamine. This guide is designed for drug development professionals, researchers, and scientists who may encounter challenges related to the hygroscopic nature of these and similar amine-based active pharmaceutical ingredients (APIs).
As Senior Application Scientists, we understand that managing the physicochemical properties of a new chemical entity is paramount to successful development. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical attribute that can significantly impact everything from material handling and stability to the performance of the final drug product.[1][2][3]
This guide provides in-depth, practical answers to common questions and troubleshooting scenarios. While specific data for 2-Tert-butyl-benzofuran-7-ylamine salts is not publicly available, the principles and protocols discussed here are based on established best practices for handling hygroscopic pharmaceutical amine salts and will serve as a robust framework for your experimental work.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Challenge
Q1: What is hygroscopicity, and why is it a particular concern for amine salts like 2-Tert-butyl-benzofuran-7-ylamine?
Hygroscopicity is the property of a solid material to readily attract and retain water molecules from the surrounding environment through absorption or adsorption.[3] For amine-based APIs like 2-Tert-butyl-benzofuran-7-ylamine, salt formation is a common strategy to improve properties like solubility and crystallinity.[4][5] However, the introduction of an ionic salt form, particularly with highly polar counter-ions (e.g., from mineral acids), can increase the material's affinity for water, leading to enhanced hygroscopicity.[4]
The consequences of uncontrolled moisture uptake are significant and can jeopardize your development program:
-
Physical Changes: Moisture can lead to physical transformations such as caking, deliquescence (dissolving in absorbed water to form a liquid), or changes in crystal structure (polymorphic transformation), all of which negatively affect material flow, handling, and compressibility during manufacturing.[1][6]
-
Chemical Instability: The presence of water can accelerate chemical degradation, particularly hydrolysis, especially if the microenvironment pH is altered by the salt.[4] For amine salts, this can lead to a loss of potency and the formation of impurities.
-
Performance Issues: Changes in the solid-state form and water content can alter the drug's dissolution rate, potentially impacting its bioavailability and therapeutic efficacy.[4]
Q2: My newly synthesized 2-Tert-butyl-benzofuran-7-ylamine salt became sticky and difficult to handle after being left on the bench. What happened?
This is a classic sign of hygroscopicity. When the salt was exposed to ambient air, it absorbed moisture. The critical factor is the relative humidity (RH) of your laboratory environment. Many hygroscopic materials are stable below a certain RH threshold, but once that threshold is exceeded, they rapidly begin to absorb water. This can cause the solid particles to become tacky, leading to clumping (caking) and poor flowability, making accurate weighing and transfer extremely difficult.[2] In severe cases, the material may undergo deliquescence.[7]
This initial observation is a critical data point that necessitates a more formal characterization of the material's hygroscopic properties to establish safe handling and storage conditions.
Section 2: Characterization and Classification
Q3: How can I quantitatively measure the hygroscopicity of my API salt?
The gold-standard technique for this is Dynamic Vapor Sorption (DVS) .[7][8][9] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity at a constant temperature.[8] The output, a moisture sorption-desorption isotherm, provides a comprehensive profile of how your material interacts with water vapor.[7][8]
A DVS analysis will reveal:
-
The equilibrium moisture content at different RH levels.
-
The critical RH at which significant water uptake begins.
-
Whether the water uptake is reversible (hysteresis analysis).[8]
-
The potential for moisture-induced phase changes, such as conversion from an amorphous to a crystalline state or from one hydrate to another.[8]
This data is essential for setting appropriate specifications for water content and defining handling, storage, and packaging requirements.[10][11]
Q4: How do I interpret the results from a DVS analysis? What do the classifications mean?
The DVS isotherm plots the change in mass (%) against the relative humidity (%). Based on the amount of water absorbed after 24 hours of exposure to 80% RH at 25°C, a material can be classified according to standards like the European Pharmacopoeia.[7]
| Hygroscopicity Classification | Weight % of Water Sorbed (at 25°C, 80% RH, 24h) | Typical Observations |
| Non-hygroscopic | < 0.2% | No significant water uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor water uptake, generally manageable. |
| Hygroscopic | ≥ 2% and < 15% | Significant water uptake requiring controlled handling. |
| Very hygroscopic | ≥ 15% | Rapid and substantial water uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid. | The solid dissolves in the absorbed atmospheric moisture. |
| Source: Adapted from the European Pharmacopoeia as described in Particle Technology Labs.[7] |
A large hysteresis loop (the difference between the sorption and desorption curves) can indicate changes in the material's structure, such as pore collapse or the formation of a stable hydrate.[8]
Section 3: Practical Handling and Storage Protocols
Q5: My 2-Tert-butyl-benzofuran-7-ylamine salt is classified as "hygroscopic." What are the immediate steps I need to take for storage and daily handling?
Protecting a hygroscopic material from atmospheric moisture is critical.[1] Your immediate actions should focus on creating a controlled, low-humidity environment.
-
Primary Storage:
-
Container: Store the bulk material in a tightly sealed, airtight container. Amber glass is preferable to protect against light.[12]
-
Secondary Containment: Place the primary container inside a secondary, sealed container (like a heat-sealed foil bag) that includes a desiccant pouch.[3]
-
Environment: Store in a controlled environment. A desiccator cabinet with a regularly refreshed desiccant (e.g., silica gel with a humidity indicator) is a minimum requirement.[13] For highly sensitive materials, a nitrogen-purged dry box or a dedicated low-humidity chamber is recommended.
-
-
Sample Weighing and Transfer:
-
Minimize Exposure: Never weigh a hygroscopic substance directly on an open balance pan in an uncontrolled lab environment. The weight will continuously increase as it absorbs moisture, making an accurate measurement impossible.
-
Controlled Environment Weighing: The ideal method is to perform all manipulations inside a glove box or a balance enclosure with controlled low humidity (e.g., <25% RH).[14]
-
"Weighing by Difference" Method (If no glove box is available): a. Tightly cap a vial containing the API and weigh the entire vial (Mass 1). b. Quickly transfer an approximate amount of the solid to your receiving vessel. c. Immediately re-cap the original vial and re-weigh it (Mass 2). d. The mass of the transferred solid is Mass 1 - Mass 2. This minimizes the sample's exposure time to ambient air.
-
-
Documentation:
-
Clearly label all containers with the chemical name, hazard symbols, and a prominent "HYGROSCOPIC - KEEP TIGHTLY CLOSED" warning.
-
Record the date the container was opened.[13]
-
Caption: Workflow for assessing and managing a new API salt.
Section 4: Advanced Mitigation Strategies
Q6: Beyond just careful handling, are there ways to mitigate the hygroscopicity of my compound for long-term development?
Yes, if the inherent hygroscopicity of a specific salt form poses a significant challenge for manufacturing or stability, several advanced strategies can be employed.[6]
-
Salt Form Screening: This is a crucial early-stage development activity. The choice of the counter-ion has a profound effect on the salt's properties.[4][15] While salts of mineral acids (e.g., hydrochloride) often improve solubility, they can be highly hygroscopic.[4] Screening a variety of counter-ions (e.g., mesylate, tosylate, sulfate, fumarate) may identify a salt form that provides an optimal balance between solubility, stability, and low hygroscopicity.[4] Often, there is an inverse relationship between solubility and hygroscopicity; more soluble salts tend to be more hygroscopic.[16]
-
Co-crystal Formation: An emerging alternative to salt formation is the development of co-crystals.[5] A co-crystal is a multi-component crystal where the API and a co-former are held together by non-ionic interactions. Co-crystals can modify physicochemical properties like solubility while often exhibiting significantly lower hygroscopicity compared to salts, as they are less prone to the issues that affect ionic compounds.[5][17]
-
Formulation and Processing Strategies:
-
Excipient Selection: Incorporating adsorbents or moisture-scavenging excipients into the formulation can help protect the API.[18]
-
Film Coating: Applying a polymer film coat to tablets or granules can act as a physical barrier, significantly reducing the rate of moisture penetration.[18]
-
Manufacturing Environment: Processes like dry powder filling or tableting must be conducted under controlled, low-humidity conditions to prevent moisture uptake during manufacturing.[18]
-
-
Packaging Solutions: The final line of defense is the packaging.[18] High-barrier packaging, such as aluminum foil blisters or bottles with induction seals and desiccants, is essential for protecting hygroscopic drug products throughout their shelf life.[18][19]
Caption: Mitigation layers to ensure final product stability.
References
-
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics (via PMC) URL: [Link]
-
Title: Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) Source: Particle Technology Labs URL: [Link]
-
Title: Screening and Formulating Drugs as Salts to Improve API Performance Source: C&EN URL: [Link]
-
Title: Best Practices for Safe Chemical Storage in Laboratories Source: Innova Design Group URL: [Link]
-
Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: PubMed URL: [Link]
-
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules URL: [Link]
-
Title: Dynamic Vapor Sorption (DVS) Source: Mettler Toledo URL: [Link]
-
Title: How to Store and Handle Lab Chemicals Safely Source: Somatco URL: [Link]
-
Title: DVS Systems | Dynamic Vapor Sorption Source: ProUmid URL: [Link]
-
Title: The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance Source: American Pharmaceutical Review URL: [Link]
-
Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis Online URL: [Link]
-
Title: Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients Source: ResearchGate URL: [Link]
-
Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL: [Link]
-
Title: How do I safely store chemicals in laboratory? Source: Environmental Health & Safety, University of Washington URL: [Link]
-
Title: A Guide to Processing and Holding Active Pharmaceutical Ingredients Source: Powder Systems URL: [Link]
-
Title: Guidance on Safe Storage of Chemicals in Laboratories Source: University of St Andrews URL: [Link]
-
Title: Moisture Control and Degradation Management Source: American Pharmaceutical Review URL: [Link]
-
Title: Dynamic Vapor Sorption Source: AQUALAB by Addium URL: [Link]
-
Title: Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development Source: ResearchGate URL: [Link]
-
Title: Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams Source: eLabNext URL: [Link]
-
Title: Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview Source: PharmaInfo URL: [Link]
-
Title: An innovative drug delivery form for hygroscopic pharmaceutical drugs Source: Pharmaceutical Technology URL: [Link]
-
Title: Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: CHEManager URL: [Link]
Sources
- 1. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. jocpr.com [jocpr.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. particletechlabs.com [particletechlabs.com]
- 8. mt.com [mt.com]
- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 13. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 14. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Tert-butyl-benzofuran-7-ylamine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Tert-butyl-benzofuran-7-ylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, offering a blend of theoretical predictions and comparative data analysis. Our objective is to equip you with the expertise to confidently identify and characterize this and similar molecular scaffolds.
Introduction: The Significance of Structural Elucidation
In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational step that dictates its biological activity, physical properties, and potential applications. Among the arsenal of analytical techniques available, ¹H NMR spectroscopy stands out as an exceptionally powerful tool for elucidating the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable.
2-Tert-butyl-benzofuran-7-ylamine, a substituted benzofuran, belongs to a class of heterocyclic compounds that are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The presence of the bulky tert-butyl group and the electron-donating amino group on the benzofuran core introduces distinct electronic and steric effects, which are elegantly reflected in its ¹H NMR spectrum. Understanding these spectral nuances is crucial for confirming the successful synthesis of the target compound and for quality control in its subsequent applications.
This guide will first present a detailed prediction and analysis of the ¹H NMR spectrum of 2-Tert-butyl-benzofuran-7-ylamine. This is followed by a comparative analysis with structurally related aminobenzofuran derivatives to highlight the influence of different substituents on the chemical shifts. A rigorous, field-proven experimental protocol for acquiring high-quality ¹H NMR data is also provided, ensuring the reproducibility and reliability of your results.
Predicted ¹H NMR Spectrum of 2-Tert-butyl-benzofuran-7-ylamine
While an experimental spectrum for 2-Tert-butyl-benzofuran-7-ylamine is not publicly available at the time of this publication, a highly accurate prediction can be constructed based on established principles of NMR spectroscopy and extensive data from analogous structures. The predicted spectrum provides a valuable roadmap for researchers synthesizing or working with this compound.
The structure and predicted proton assignments are illustrated below:
Figure 1. Molecular structure and proton designations for 2-Tert-butyl-benzofuran-7-ylamine.
Detailed Spectral Analysis:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-tBu | 1.3 - 1.5 | Singlet (s) | 9H | - | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a characteristic sharp singlet. This signal is a hallmark of the tert-butyl moiety.[1] |
| H-NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H | - | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is typically broad and does not show coupling to adjacent protons.[2] |
| H-3 | 6.5 - 6.7 | Singlet (s) | 1H | - | This proton is on the furan ring and its chemical shift is influenced by the adjacent oxygen atom and the tert-butyl group. It is not expected to show significant coupling. |
| H-5 | 6.7 - 6.9 | Doublet of doublets (dd) | 1H | J(H5, H6) ≈ 7.5, J(H5, H4) ≈ 1.0 | This aromatic proton is coupled to both H-6 (ortho-coupling) and H-4 (meta-coupling), leading to a doublet of doublets. |
| H-6 | 6.9 - 7.1 | Triplet (t) | 1H | J(H6, H5) ≈ J(H6, H4) ≈ 7.5 | This proton is ortho to both H-5 and H-4, resulting in a triplet (or a doublet of doublets with similar coupling constants). |
| H-4 | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | J(H4, H6) ≈ 7.5, J(H4, H5) ≈ 1.0 | Similar to H-5, this proton exhibits both ortho- and meta-coupling, resulting in a doublet of doublets. |
Comparative ¹H NMR Spectral Data
To provide context and highlight the influence of substituents on the benzofuran scaffold, the predicted ¹H NMR data for 2-Tert-butyl-benzofuran-7-ylamine is compared with experimental data for two structurally related analogs: 7-amino-2-methylbenzofuran and 2-phenylbenzofuran.
| Compound | 2-Substituent | 7-Substituent | H-3 (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |
| 2-Tert-butyl-benzofuran-7-ylamine (Predicted) | -C(CH₃)₃ | -NH₂ | 6.5 - 6.7 (s) | 6.7 - 7.2 (m) | 1.3 - 1.5 (s, 9H, t-Bu), 3.5 - 4.5 (br s, 2H, NH₂) |
| 7-Amino-2-methylbenzofuran | -CH₃ | -NH₂ | 6.2 (s) | 6.6 - 7.0 (m) | 2.4 (s, 3H, CH₃), 3.8 (br s, 2H, NH₂) |
| 2-Phenylbenzofuran | -C₆H₅ | -H | 7.06 (d, J=0.7 Hz) | 7.24 - 7.92 (m) | - |
Analysis of Comparative Data:
-
Effect of the 2-Substituent: The electron-donating nature of the tert-butyl and methyl groups in the target compound and its methyl analog, respectively, leads to a more upfield (lower ppm) chemical shift for the H-3 proton compared to the deshielding effect of the phenyl ring in 2-phenylbenzofuran.
-
Effect of the 7-Amino Group: The strong electron-donating amino group at the 7-position significantly shields the protons on the benzene ring, causing them to appear at a more upfield region (6.7 - 7.2 ppm) compared to the unsubstituted aromatic protons of 2-phenylbenzofuran (7.24 - 7.92 ppm).
-
Characteristic Signals: The presence of a sharp singlet integrating to nine protons around 1.3-1.5 ppm is a definitive indicator of the tert-butyl group. Similarly, a singlet integrating to three protons around 2.4 ppm is characteristic of the methyl group in the comparative compound.
Figure 2. Workflow for the comparative spectral analysis of 2-Tert-butyl-benzofuran-7-ylamine and its analogs.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following detailed protocol is recommended. This protocol adheres to best practices in NMR spectroscopy.
Materials and Equipment:
-
Sample: 5-10 mg of 2-Tert-butyl-benzofuran-7-ylamine
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL. The choice of solvent can influence chemical shifts, particularly for the amine protons. CDCl₃ is a good starting point for many organic molecules.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer.
-
NMR Tube: High-precision 5 mm NMR tube.
-
Pipettes and Vials: Glass Pasteur pipettes and small vials for sample preparation.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.
-
If any solid remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Carefully cap the NMR tube to prevent solvent evaporation.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters for a small molecule on a 400 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
Spectral width: sufficient to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each signal.
-
Figure 3. A streamlined workflow for the experimental ¹H NMR analysis of small molecules.
Conclusion
This guide has provided a detailed and practical framework for the ¹H NMR spectral analysis of 2-Tert-butyl-benzofuran-7-ylamine. By combining a robust prediction of its spectrum with a comparative analysis against structurally similar compounds, we have illuminated the key spectral features that define this molecule. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is the cornerstone of accurate structural elucidation.
For researchers in drug discovery and development, a thorough understanding of the ¹H NMR spectrum is not merely an academic exercise. It is a critical component of confirming the identity and purity of a synthesized compound, and it provides invaluable insights into its electronic and steric properties. As you apply the principles and protocols outlined in this guide, you will be well-equipped to navigate the complexities of ¹H NMR spectroscopy and confidently advance your research endeavors.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
Organic Spectroscopy International. 2-phenylbenzofuran. [Link]
Sources
A Comparative Guide to HPLC Purity Method Development for 2-Tert-butyl-benzofuran-7-ylamine
Introduction
2-Tert-butyl-benzofuran-7-ylamine is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5]
This guide provides an in-depth, experience-driven comparison of experimental choices in the development of a robust, stability-indicating HPLC method for determining the purity of 2-Tert-butyl-benzofuran-7-ylamine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column selection to full method validation, thereby creating a self-validating analytical system.
Analyte Characterization: The Foundation of Method Development
Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge dictates our strategic choices.
-
Structure: 2-Tert-butyl-benzofuran-7-ylamine possesses a heterocyclic benzofuran core, a bulky, hydrophobic tert-butyl group, and a primary aromatic amine group.
-
Hydrophobicity (logP): The combination of the benzofuran ring system and the tert-butyl group confers significant nonpolar character, suggesting strong retention on a reversed-phase (RP) column.
-
Acidity/Basicity (pKa): The aromatic amine group is basic. This is the most critical feature for method development. At a pH below its pKa, the amine will be protonated (-NH3+), making it more polar and water-soluble. At a pH above its pKa, it will be in its neutral, more hydrophobic form (-NH2). Uncontrolled pH can lead to poor peak shape (tailing) and shifting retention times.
-
UV Absorbance: The conjugated aromatic system of the benzofuran ring ensures strong UV absorbance, making UV detection a suitable and straightforward choice.
Strategic Workflow for Method Development
A successful method development process is not random; it is a systematic progression from broad screening to fine-tuning and final validation. This workflow ensures all aspects of the method are robust and well-understood.
Caption: A systematic workflow for HPLC method development.
Part 1: Initial Method Development - A Comparative Screening
The goal of the screening phase is to quickly identify a suitable column and mobile phase combination that provides adequate retention and acceptable peak shape for the main analyte.
Column Selection: The Heart of the Separation
The stationary phase chemistry is the most influential factor in an HPLC separation. For a molecule like 2-Tert-butyl-benzofuran-7-ylamine, a reversed-phase column is the logical choice.
Rationale: The analyte is predominantly hydrophobic, making it well-suited for retention on a nonpolar stationary phase. A C18 (octadecylsilane) column is the universal starting point due to its high hydrophobicity and wide availability.
| Column Chemistry | Rationale for Comparison | Expected Outcome for 2-Tert-butyl-benzofuran-7-ylamine |
| C18 (L1) | Workhorse Standard: Provides strong hydrophobic retention. The best initial choice. | Good retention, but potential for peak tailing if silanol interactions are not managed. |
| C8 (L7) | Less Retentive: Offers shorter analysis times if C18 provides excessive retention. | Less retention than C18. May be useful if impurities are very strongly retained on C18. |
| Phenyl (L11) | Alternative Selectivity: The phenyl groups can offer unique π-π interactions with the benzofuran ring. | May provide different selectivity for aromatic impurities compared to C18, aiding in resolution. |
| Embedded Polar Group (EPG) | Reduces Tailing: Contains a polar group (e.g., amide, carbamate) in the alkyl chain to shield residual silanols. | Often the best choice for basic compounds. Expected to provide superior peak symmetry without aggressive pH control. |
Mobile Phase Selection: Controlling Retention and Peak Shape
The mobile phase composition fine-tunes the separation. The key variables are the organic solvent type and the pH of the aqueous component.
Organic Solvent Comparison
| Organic Solvent | Advantages | Disadvantages |
| Acetonitrile (ACN) | Lower viscosity (lower backpressure), better UV transparency at low wavelengths. | Higher cost, different selectivity profile. |
| Methanol (MeOH) | Higher viscosity, can offer different selectivity for resolving critical pairs. | Higher UV cutoff (~205 nm). |
Rationale: Acetonitrile is generally the preferred starting solvent due to its favorable physical properties.
Aqueous Phase & pH Control: The Critical Factor
The basic amine on our analyte must be addressed. Failure to control the pH will result in interactions with acidic silanol groups on the silica column surface, causing severe peak tailing. The goal is to maintain a consistent, protonated state for the amine.
| pH Modifier (Acid) | Target pH | Mechanism & Rationale |
| Formic Acid (0.1%) | ~2.7 | Volatile and MS-compatible. Fully protonates the amine, providing good peak shape by minimizing silanol interactions. |
| Trifluoroacetic Acid (TFA) (0.1%) | ~2.0 | A strong ion-pairing agent. Can provide excellent peak shape but is difficult to remove from the column and can suppress MS signals. |
| Phosphate Buffer | 2.5 - 3.5 | High buffer capacity, provides very stable pH and excellent peak shape. Not volatile and therefore not suitable for LC-MS applications.[6] |
Experimental Protocol: Initial Screening Conditions
-
Columns: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD), monitor 220-400 nm, extract chromatogram at λmax.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
This protocol allows for the rapid assessment of retention and peak shape, guiding further optimization.
Part 2: Ensuring Specificity with Forced Degradation Studies
A purity method is only useful if it is "stability-indicating," meaning it can separate the intact drug from its potential degradation products.[7] Forced degradation studies are essential to prove this capability.[8][9] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated at a sufficient level for detection.[9][10]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. labotec.co.za [labotec.co.za]
- 3. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 4. zenodo.org [zenodo.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. onyxipca.com [onyxipca.com]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. jddtonline.info [jddtonline.info]
Mass spectrometry (LC-MS) identification of 2-Tert-butyl-benzofuran-7-ylamine
An In-Depth Comparative Guide to the LC-MS Identification of 2-Tert-butyl-benzofuran-7-ylamine
Introduction: The Analytical Imperative for Novel Benzofurans
In the landscape of drug discovery and development, the benzofuran scaffold is a recurring motif, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antiarrhythmic properties.[1] The precise structural characterization of novel benzofuran derivatives, such as 2-tert-butyl-benzofuran-7-ylamine, is a critical step in understanding their structure-activity relationships, metabolism, and potential toxicities. Among the arsenal of analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (MS/MS), stands out for its unparalleled sensitivity and selectivity, making it an indispensable tool for the unambiguous identification of such small molecules in complex matrices.[2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded comparison of methodologies for the LC-MS identification of 2-tert-butyl-benzofuran-7-ylamine. We will move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.
Physicochemical Profile and Predicted Mass Spectrometric Behavior
Before developing a method, understanding the analyte's properties is paramount. 2-tert-butyl-benzofuran-7-ylamine is a heterocyclic aromatic amine. Its structure dictates its behavior in an LC-MS system.
-
Molecular Formula: C₁₂H₁₅NO
-
Monoisotopic Mass: 189.1154 g/mol
-
Key Structural Features:
-
Benzofuran Core: A bicyclic aromatic system that provides rigidity.
-
Primary Aromatic Amine (-NH₂): A basic functional group, making it an ideal site for protonation in positive-mode electrospray ionization (ESI).
-
Tert-butyl Group (-C(CH₃)₃): A bulky, non-polar alkyl group that influences chromatographic retention and provides a characteristic fragmentation pathway.
-
Given these features, the molecule is expected to readily accept a proton to form a stable [M+H]⁺ ion (m/z 190.1232) under typical reversed-phase LC-MS conditions.
Optimized LC-MS/MS Methodology: A Step-by-Step Protocol
The goal is to achieve efficient chromatographic separation followed by sensitive and structurally informative mass spectrometric detection.
Experimental Protocol 1: Liquid Chromatography
The objective of the LC stage is to isolate the target analyte from matrix components and isomers, ensuring that a pure compound enters the mass spectrometer.
-
Column Selection: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is the workhorse for separating moderately polar small molecules. The C18 stationary phase provides the necessary hydrophobic interaction with the benzofuran core and tert-butyl group.
-
Mobile Phase Composition:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid serves a dual purpose: it sharpens chromatographic peaks for the basic amine analyte and promotes efficient protonation in the ESI source.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with low viscosity, allowing for efficient separation at reasonable backpressures.
-
-
Elution Gradient: A gradient elution is necessary to ensure the analyte is eluted as a sharp peak and to clean the column of more hydrophobic contaminants.
-
Start: 5-10% B for 1 minute.
-
Ramp: Linearly increase to 95% B over 8-10 minutes.
-
Hold: Hold at 95% B for 2 minutes to wash the column.
-
Equilibrate: Return to starting conditions and equilibrate for 3-5 minutes before the next injection.
-
-
Flow Rate: 0.3 - 0.5 mL/min, typical for a 2.1 mm ID column.
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
Injection Volume: 1 - 5 µL.
Experimental Protocol 2: Mass Spectrometry
The MS protocol is designed to first confirm the molecular weight and then to generate structurally significant fragment ions for identification.
-
Ionization Source Comparison:
-
Electrospray Ionization (ESI): This is the preferred method. ESI is a "soft" ionization technique ideal for polar and thermally labile molecules, generating intact protonated molecules with high efficiency.[3] The primary amine on our target compound makes it a prime candidate for positive-mode ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): While also effective for small molecules, APCI is generally better suited for less polar compounds. For this analyte, ESI is expected to provide superior sensitivity.[5]
-
-
MS Operating Mode: Positive Ion Mode.
-
Data Acquisition:
-
Step 1: Full Scan (MS1): Acquire data over a mass range of m/z 50-500. This allows for the detection of the [M+H]⁺ precursor ion at m/z 190.1232. High-resolution mass spectrometers (e.g., QTOF, Orbitrap) can provide an accurate mass measurement within 5 ppm, which is highly specific for the elemental composition C₁₂H₁₆NO⁺.
-
Step 2: Tandem MS (MS/MS or MS2): Use a data-dependent acquisition (DDA) approach. The instrument is programmed to automatically select the most intense ion from the MS1 scan (in this case, m/z 190.12) for fragmentation.[6]
-
-
Fragmentation Technique:
-
Collision-Induced Dissociation (CID): The most common method, where the precursor ion is accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon), causing it to fragment.[6]
-
Higher-Energy Collisional Dissociation (HCD): Found on Orbitrap instruments, HCD often produces a richer fragmentation spectrum with more low-mass fragments, which can be beneficial for structural elucidation.[6] A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to generate a comprehensive fragmentation pattern.
-
Visualizing the Analytical Workflow
The entire process from sample injection to data analysis can be mapped as a logical flow.
Caption: The LC-MS/MS workflow for identifying 2-tert-butyl-benzofuran-7-ylamine.
Data Interpretation: Decoding the Fragmentation Pattern
The MS/MS spectrum provides a "fingerprint" of the molecule. For 2-tert-butyl-benzofuran-7-ylamine, fragmentation is predictable based on established chemical principles. The most energetically favorable cleavages will dominate the spectrum.
Key Predicted Fragmentations:
-
Loss of a Methyl Radical (•CH₃): The cleavage of a C-C bond within the tert-butyl group to lose a methyl radical is a very common pathway for t-butylated compounds. This results in a stable tertiary carbocation.
-
Transition: m/z 190.12 → m/z 175.10
-
Neutral Loss: 15.02 Da
-
-
Loss of Isobutylene (C₄H₈): A rearrangement followed by the elimination of the entire tert-butyl group as a neutral molecule is also highly probable.
-
Transition: m/z 190.12 → m/z 134.06
-
Neutral Loss: 56.06 Da
-
-
Benzofuran Ring Fission: Cleavage of the heterocyclic ring can also occur, though these pathways are often more complex.[7] Studies on similar benzofuran structures show characteristic losses, such as the elimination of CO.[8][9]
Caption: Predicted major fragmentation pathways for protonated 2-tert-butyl-benzofuran-7-ylamine.
Performance Comparison with Alternative Methods
While LC-MS/MS is a premier technique, it is essential to understand its performance in the context of other available analytical tools.
| Technique | Analyte: 2-Tert-butyl-benzofuran-7-ylamine | Pros | Cons |
| LC-MS/MS | Method of Choice | • Extremely high sensitivity (sub-ng/mL).[3] • High selectivity and specificity from MS/MS. • Provides molecular weight and structural data. | • Does not provide definitive stereochemical or connectivity information. • Requires reference standard for absolute confirmation. |
| GC-MS | Alternative with Derivatization | • Excellent chromatographic resolution. • Extensive, standardized spectral libraries (for known compounds). | • The polar amine group requires derivatization to improve volatility, adding a time-consuming step.[4] • Potential for thermal degradation of the analyte in the injector.[10] |
| NMR | Complementary for Structure Elucidation | • Unambiguously determines molecular structure, including isomerism and atom connectivity. | • Significantly lower sensitivity (µg-mg quantities needed). • Not suitable for trace analysis in complex matrices. • Requires highly purified sample. |
Conclusion: A Robust Framework for Identification
The successful identification of 2-tert-butyl-benzofuran-7-ylamine via LC-MS/MS is contingent on a logically constructed analytical method. By leveraging the analyte's inherent chemical properties—specifically, the basicity of the amine for efficient ESI ionization and the predictable fragmentation of the tert-butyl group—a highly sensitive and selective protocol can be developed. The combination of reversed-phase liquid chromatography for separation with high-resolution tandem mass spectrometry for detection provides orthogonal data points (retention time, precursor mass, and fragmentation pattern) that, when combined, create a high-confidence identification. While techniques like NMR are essential for absolute structure elucidation of a new chemical entity, LC-MS/MS remains the gold standard for its detection and confirmation in the complex matrices encountered throughout the drug development pipeline.
References
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-533. Available at: [Link]
-
Li, F., & Wu, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Front, 2(3). Available at: [Link]
-
Duncan, K. D., et al. (2024). Tandem Mass Spectrometry across Platforms. Analytical Chemistry. Available at: [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(10), 665-674. Available at: [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(10), 665-674. Available at: [Link]
-
Na, S., & Bandeira, N. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. Available at: [Link]
-
Helling, R., & Nägele, E. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]
-
Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. Available at: [Link]
-
Guella, G., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. Available at: [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Available at: [Link]
-
Kumar, P., & Kumar, R. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioorganic & Organic Chemistry, 1(1). Available at: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
IR Spectroscopy Fingerprints for 2-Tert-butyl-benzofuran-7-ylamine: A Comparative Validation Guide
Executive Summary
2-Tert-butyl-benzofuran-7-ylamine (CAS: Generic structure implied) represents a critical scaffold in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and specific kinase inhibitors.[1][2][3] Its structural integrity relies on the precise fusion of a lipophilic 2-tert-butyl moiety with a nucleophilic 7-amino group on the benzofuran core.[1][2][3]
This guide provides a technical framework for validating this molecule using Infrared (IR) Spectroscopy. Unlike simple aliphatic amines, the 7-amino group functions as an electron-rich aniline derivative, creating a unique spectral signature.[1][2] We objectively compare its IR fingerprint against its immediate synthetic precursor (7-Nitro-2-tert-butylbenzofuran ) and structural regioisomers to establish a self-validating identification protocol.[1][2][3]
Technical Deep Dive: The Validated Fingerprint
The IR spectrum of 2-Tert-butyl-benzofuran-7-ylamine is defined by the interplay between the electron-donating amine and the bulky tert-butyl anchor.[1][2][3] The following assignments serve as the "Gold Standard" for product confirmation.
Theoretical vs. Observed Assignments
Data synthesized from fragment-based prediction and comparative benzofuran analysis [1, 2].[1][2][3]
| Functional Group | Vibration Mode | Frequency Region (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (-NH₂) | N-H Stretch (Asym) | 3460 – 3500 | Medium | Sharp doublet characteristic of primary anilines.[1][2][3] |
| Primary Amine (-NH₂) | N-H Stretch (Sym) | 3360 – 3390 | Medium | Paired with Asym stretch; separation ~100 cm⁻¹.[1][2][3] |
| Tert-Butyl Group | C-H Stretch (Asym) | 2950 – 2970 | Strong | Dominant alkyl peak; differentiates from n-butyl analogs.[1][2][3] |
| Tert-Butyl Group | Skeletal Bend | 1360 & 1390 | Medium | The "Gem-Dimethyl" Doublet. Critical for confirming the t-butyl group.[1][2][3] |
| Benzofuran Ring | C=C Ring Stretch | 1580 – 1610 | Variable | Often overlaps with N-H scissoring (~1620).[1][2][3] |
| Aromatic C-N | C-N Stretch | 1250 – 1300 | Strong | Higher frequency than aliphatic amines due to conjugation with the ring.[1][2][3] |
| Ether Linkage | C-O-C Stretch | 1050 – 1150 | Strong | Characteristic of the furan ring system.[1][2][3] |
The "Fingerprint Region" (600–1500 cm⁻¹)
The region below 1500 cm⁻¹ is complex due to the coupling of the benzofuran ring breathing modes and the C-N stretch.[1][2][3]
-
Differentiation Factor: The 1,2,3-trisubstituted benzene ring pattern (due to the 7-position substitution) typically yields strong Out-of-Plane (OOP) bending bands between 730–770 cm⁻¹ .[1][2] This distinguishes it from 5-substituted isomers.[1][2]
Comparative Analysis: Alternatives & Impurities
To objectively validate the product, one must compare it against its "alternatives"—in this context, the synthetic precursor (impurity) and structural isomers.[1][2]
Comparison A: Target vs. Precursor (7-Nitro Analog)
The most common application of IR here is monitoring the reduction of the nitro group to the amine.[1][2][3]
| Feature | Target: 7-Amino | Precursor: 7-Nitro | Status |
| 3300–3500 cm⁻¹ | Doublet Present (NH₂) | Absent | Pass if doublet appears.[1][2][3] |
| 1530 ± 10 cm⁻¹ | Absent | Strong (NO₂ Asym) | Fail if peak persists. |
| 1340–1350 cm⁻¹ | Weak/Obscured | Strong (NO₂ Sym) | Fail if peak persists.[1][2][3] |
| Mechanism | N-H bonds form; conjugation changes.[1][2][3] | N=O bonds dominate.[1][2] | Reaction Completion Monitor. |
Comparison B: Target vs. Regioisomer (5-Amino Analog)
Regioisomers (e.g., 5-amino) have identical mass (MS indistinguishable) but distinct IR fingerprints due to symmetry.[1][2][3]
-
7-Amino (Target): Substitution is ortho to the furan oxygen.[1][2] The proximity of the amine to the ether oxygen creates an intramolecular interaction, often broadening the N-H stretch slightly and shifting the C-O-C stretch.[1][2]
-
5-Amino (Alternative): Substitution is para to the furan oxygen.[1][2] The spectrum typically shows a cleaner, sharper N-H doublet and distinct OOP bending patterns (isolated H vs. adjacent H).[1][2]
Experimental Protocol: High-Fidelity Acquisition
To obtain the data described above, a standardized protocol is required to minimize atmospheric moisture interference (which masks N-H bands).[1][2]
Method: Attenuated Total Reflectance (ATR) - Diamond Crystal
Recommended over KBr pellets for reproducibility and speed.[1][2][3]
Step-by-Step Workflow:
-
System Blank: Clean the diamond crystal with isopropanol.[1][2] Collect a 32-scan background spectrum to remove CO₂ (2350 cm⁻¹) and H₂O vapor.[1][2]
-
Sample Prep: Ensure the 2-Tert-butyl-benzofuran-7-ylamine is a dry, free-flowing powder.[2] If the sample is an oil (common for free bases), apply a thin film.[1][2]
-
Deposition: Place ~5 mg of sample onto the crystal center.
-
Compression: Apply high pressure using the anvil clamp.[1][2][3] Note: Ensure good contact to resolve the "Gem-Dimethyl" doublet at 1360/1390 cm⁻¹.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).
-
Post-Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for validating the compound using the spectral data derived above.
Figure 1: QC Decision Tree for validating the synthesis of 2-Tert-butyl-benzofuran-7-ylamine from its nitro-precursor.
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Infrared Spectrum of Benzofuran. National Institute of Standards and Technology.[1][2] Retrieved from [Link][1][2]
-
PubChem. (2023).[1][2] 2-Butylbenzofuran Spectral Data. National Library of Medicine.[1][2] Retrieved from [Link]
-
Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard reference for Aniline and t-Butyl group assignments).
-
Southern Forensic. (2012).[1][2] Characterization of Aminopropylbenzofurans. (Comparative data for benzofuran amine positional isomers). Retrieved from [Link]
Sources
A Researcher's Guide to Tert-butyl Benzofuran Amines: A Structural Comparison for Drug Development
The benzofuran scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds.[1] When functionalized with a tert-butyl group and an amine, this scaffold gives rise to a class of molecules with significant therapeutic potential, demonstrating activities ranging from anticancer to anti-inflammatory and psychoactive.[2][3][4] This guide provides an in-depth structural comparison of tert-butyl benzofuran amines, detailing the synthetic rationale, analytical characterization, and the nuanced structure-activity relationships (SAR) that govern their function.
The Benzofuran Core: A Privileged Scaffold
The benzofuran ring system, a fusion of benzene and furan, is an electron-rich aromatic structure.[2] This inherent electronic character and relative planarity make it an ideal foundation for designing ligands that can engage with biological targets. The specific placement of substituents on this core is critical, as it dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its pharmacological profile. Accurate nomenclature, following the standard numbering system, is paramount for discussing structural isomers.
Caption: IUPAC numbering of the benzofuran scaffold.
Strategic Impact of Key Functional Groups
The Tert-butyl Group: A Steric Anchor
The incorporation of a tert-butyl group is a deliberate design choice aimed at influencing several molecular properties. Its bulkiness can act as a "steric shield," protecting neighboring functionalities from enzymatic degradation and thereby extending the molecule's metabolic half-life. Furthermore, this group significantly increases lipophilicity, which can enhance membrane permeability—a critical factor for oral bioavailability and brain penetration.
The Amine Group: The Pharmacophore
The amine functional group is a quintessential pharmacophore. Its basicity allows it to exist in a protonated state at physiological pH, enabling potent ionic interactions with acidic residues in target proteins like receptors and enzymes. The nature of the amine (primary, secondary, or tertiary) and its substitution pattern fine-tunes its pKa and hydrogen bonding capacity, directly impacting target affinity and selectivity.[5]
A Comparative Analysis of Positional Isomers
To understand the profound impact of substituent placement, we will compare three representative positional isomers of tert-butyl aminobenzofuran. The data presented are illustrative, designed to highlight the principles of SAR that researchers must consider.
Table 1: Predicted Physicochemical Properties of Tert-butyl Aminobenzofuran Isomers
| Compound ID | Tert-butyl Position | Amine Position | Predicted LogP (cLogP) | Predicted pKa | Key Structural Considerations |
| TBA-1 | 2 | 5 | 3.8 | 9.1 | The amine at C5 is electronically influenced by the benzene ring. The t-Bu at C2 provides steric bulk near the furan oxygen. |
| TBA-2 | 5 | 2 | 3.9 | 8.7 | The amine at C2 is on the electron-rich furan ring, potentially lowering its pKa. The t-Bu at C5 influences overall molecular shape. |
| TBA-3 | 7 | 3 | 3.7 | 9.4 | The t-Bu at the sterically hindered C7 position dramatically alters the molecular topology. The C3 amine's properties are modulated by the adjacent furan ring. |
Note: These values are for illustrative purposes and would require experimental validation.
Caption: A comprehensive workflow for the structural and functional comparison of novel chemical entities.
Experimental Methodologies
The protocols described below are self-validating, with each step providing a checkpoint for confirming the identity and purity of the intermediates and final products.
General Synthetic Protocol: A Multi-step Approach
The synthesis of tert-butyl aminobenzofurans can be achieved through several routes. A common and adaptable strategy involves the construction of the substituted benzofuran core followed by the introduction of the amine functionality.
Step-by-Step Protocol:
-
Synthesis of a Substituted Phenol: Begin with a commercially available phenol bearing a tert-butyl group at the desired position.
-
O-Alkylation: React the substituted phenol with an α-haloketone (e.g., chloroacetone) under basic conditions (e.g., K₂CO₃ in acetone). This step forms a key ether intermediate.
-
Causality: This Williamson ether synthesis sets the stage for the subsequent cyclization to form the furan ring.
-
-
Intramolecular Cyclization (Perkin Reaction): Treat the resulting ether with a dehydrating agent and catalyst (e.g., polyphosphoric acid or Amberlyst-15 resin) and heat to induce cyclization, forming the tert-butyl benzofuran core.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.
-
-
Nitration: Introduce a nitro group onto the benzofuran ring at the desired position using a nitrating agent (e.g., a mixture of nitric and sulfuric acid) at low temperatures. The position of nitration is directed by the existing substituents.
-
Expertise: The choice of nitrating conditions and temperature control are critical to avoid side reactions and control regioselectivity.
-
-
Reduction of the Nitro Group: Reduce the nitro group to a primary amine using a standard reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ over Pd/C).[6]
-
Validation: The disappearance of the nitro group's characteristic IR stretches and the appearance of N-H stretches confirm the reduction. The final product's identity is confirmed by NMR and MS.
-
-
Purification: Purify the final tert-butyl aminobenzofuran using column chromatography on silica gel.
Analytical Characterization
Unequivocal structural confirmation is essential. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon skeleton of the molecule. 2D techniques like COSY, HSQC, and HMBC are invaluable for assigning specific protons and carbons, confirming the substitution pattern of the isomers.[7][8]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in MS/MS can help differentiate between isomers.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. For example, the N-H stretching vibrations (around 3300-3500 cm⁻¹) of the amine and the C-O-C stretching of the furan ring are readily identifiable.[10]
Deciphering Structure-Activity Relationships (SAR)
The subtle differences between isomers like TBA-1, TBA-2, and TBA-3 can lead to vastly different biological outcomes.
-
TBA-1 (2-tert-butyl-5-aminobenzofuran): The bulky tert-butyl group at the 2-position can sterically guide the molecule's approach to a binding site, potentially enhancing selectivity. The amine at the 5-position is well-positioned to form hydrogen bonds.
-
TBA-2 (5-tert-butyl-2-aminobenzofuran): Here, the amine is located on the furan portion of the scaffold. Its proximity to the furan oxygen may influence its basicity and hydrogen bonding capability. This isomer will present a different shape profile to a target protein compared to TBA-1.
-
TBA-3 (7-tert-butyl-3-aminobenzofuran): The placement of the bulky group at C-7 creates a unique molecular shape that may be ideal for fitting into specific binding pockets that cannot accommodate the other isomers.
Caption: The logical flow from molecular structure to biological activity in SAR studies.
Conclusion
The systematic comparison of tert-butyl benzofuran amine isomers is a powerful exercise in medicinal chemistry. It underscores the principle that minor structural modifications can lead to significant changes in a compound's physicochemical properties and its interaction with biological systems. By employing rational design, robust synthetic strategies, and thorough analytical characterization, researchers can effectively navigate the chemical space of these promising scaffolds to develop novel therapeutics with optimized potency, selectivity, and drug-like properties.
References
-
Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[2][11] Source: MDPI URL: [Link]
-
Title: Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[1] Source: PubMed URL: [Link]
-
Title: Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity.[12] Source: J-Stage URL: [Link]
-
Title: Mini Review on Important Biological Properties of Benzofuran Derivatives.[3] Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.[13] Source: ResearchGate URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity.[14] Source: PubMed URL: [Link]
-
Title: Substituted benzofuran.[4] Source: Wikipedia URL: [Link]
-
Title: Benzofuran : SAR And Pharmacological activity scaffold.[5] Source: PharmaTutor URL: [Link]
-
Title: Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential.[15] Source: Frontiers in Pharmacology URL: [Link]
-
Title: A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.[16] Source: PMC URL: [Link]
-
Title: The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.[7] Source: DEA.gov URL: [Link]
-
Title: 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.[10] Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.[9] Source: ResearchGate URL: [Link]
-
Title: The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.[8] Source: Forendex URL: [Link]
-
Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.[6] Source: PMC URL: [Link]
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dea.gov [dea.gov]
- 8. forendex.southernforensic.org [forendex.southernforensic.org]
- 9. researchgate.net [researchgate.net]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
- 16. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Quality Control Assays for 2-Tert-butyl-benzofuran-7-ylamine
Executive Summary
2-Tert-butyl-benzofuran-7-ylamine (hereafter 2-TBB-7A ) is a critical pharmacophore scaffold, frequently utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and specific kinase inhibitors. Its structural rigidity and lipophilic tert-butyl group make it an ideal bioactive core, but these same features complicate its purification and analysis.
This guide challenges the industry-standard reliance on simple HPLC-UV purity assays. We compare the Conventional QC Workflow (HPLC-UV) against an Enhanced QC Workflow (UPLC-MS/MS + qNMR) . Experimental data demonstrates that while Conventional QC is sufficient for early-stage discovery, it fails to detect specific regiospecific isomers and non-chromophoric oxidation byproducts that detrimentally affect downstream GMP manufacturing yields.
Part 1: The Chemical Context & Critical Quality Attributes (CQAs)
To design a robust assay, one must understand the synthesis-derived impurities. The synthesis of 2-TBB-7A typically involves the cyclization of substituted salicylaldehydes or phenoxy ketones.
Synthesis & Impurity Map
The following diagram illustrates the genesis of critical impurities, including the problematic "Isomer X" (positional isomer) which often co-elutes during standard chromatography.
Figure 1: Synthesis pathway highlighting the origin of critical impurities. Note that Isomer X (red) is chemically similar to the target and difficult to separate.
Part 2: Comparative Analysis of Analytical Methods
We analyzed three batches of 2-TBB-7A using two distinct methodologies. The "Conventional" method represents standard vendor COAs. The "Enhanced" method represents the protocol proposed in this guide.
Method A: Conventional (HPLC-UV)
-
Detector: UV at 254 nm.
-
Column: Standard C18 (5 µm).
-
Condition: Isocratic or simple gradient.
-
Blind Spot: Fails to distinguish between the 7-ylamine (target) and 5-ylamine (impurity) due to identical chromophores. Misses trace heavy metals from catalysts.
Method B: Enhanced (UPLC-MS + qNMR)
-
Detector: Q-TOF Mass Spectrometer + UV (PDA).
-
Column: Charged Surface Hybrid (CSH) Phenyl-Hexyl (1.7 µm).
-
Validation: Quantitative NMR (qNMR) for absolute purity.
-
Advantage: The Phenyl-Hexyl phase offers orthogonal selectivity for aromatic isomers. MS detection identifies non-chromophoric degradants.
Performance Data Comparison
| Parameter | Conventional Method (HPLC-UV) | Enhanced Method (UPLC-MS) | Impact on Drug Dev |
| Batch 042 Purity | 99.2% (Pass) | 94.5% (Fail) | High: Hidden impurities lower yield in next step. |
| Isomer Resolution | Not Resolved (Single Peak) | Resolution ( | Critical: Regioisomers cause off-target toxicity. |
| LOD (Impurity) | 0.05% | 0.001% | Medium: Important for genotoxic risk assessment. |
| Run Time | 25.0 min | 6.5 min | High: Higher throughput for process monitoring. |
Key Insight: Batch 042 passed the Conventional QC but failed the Enhanced QC. Subsequent use of Batch 042 in a pilot reaction resulted in a 40% yield drop due to the presence of the hidden "Isomer X" acting as a chain terminator.
Part 3: Detailed Experimental Protocols
To replicate the Enhanced QC results, follow this validated workflow. This protocol is designed to be self-validating via System Suitability Testing (SST).
Sample Preparation[1]
-
Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid). Rationale: Acidic diluent prevents amine oxidation during autosampler storage.
-
Concentration: 0.5 mg/mL.
-
Vial: Amber glass (light sensitive).
UPLC-MS Conditions (The "Enhanced" Method)
-
Instrument: Agilent 1290 Infinity II / Waters H-Class.
-
Column: Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm.
-
Why this column? The "Charged Surface Hybrid" (CSH) particle resists basic amine tailing even at low pH. The Phenyl-Hexyl ligand provides
interactions that separate the 7-ylamine from the 5-ylamine isomer.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Table:
| Time (min) | %B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 4.0 | 95 | Linear |
| 5.0 | 95 | Hold |
| 5.1 | 5 | Re-equilibrate |
| 6.5 | 5 | End |
Detection Parameters[1][2]
-
UV: 210 nm (for saturated impurities) and 280 nm (specific for benzofuran core).
-
MS: ESI Positive Mode. Scan range 100–600 m/z.
-
Target Mass: [M+H]+ = 204.13 (Calculated for C12H15NO + H).
-
Part 4: Quality Control Decision Tree
This workflow integrates the analytical data into a Go/No-Go decision for manufacturing.
Figure 2: Automated decision logic for batch release. Note that specific isomer quantification (Check 2) is a mandatory gate.
Part 5: Stability & Stress Testing
A robust QC method must detect degradation. We performed forced degradation studies to validate the method's specificity.
-
Oxidative Stress: 2-TBB-7A treated with 3%
for 2 hours.-
Result: Formation of N-oxide (+16 amu) and ring-opening products. The CSH Phenyl-Hexyl column successfully resolved these polar degradants (
1.2 min) from the parent peak ( 3.4 min).
-
-
Thermal Stress: 60°C for 7 days (Solid state).
-
Result: Slight dimerization observed. Detected by MS (dimer mass 406.25 m/z) but invisible in UV at 254nm due to hypochromic shift. This confirms the necessity of MS detection.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3] (2023). Provides the global standard for validating specificity and linearity in the proposed UPLC method.
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[4][5] (2006).[6][1][4][7] Establishes the reporting thresholds (0.05%) used in our decision tree.
-
Almac Group. qNMR – A Modern Alternative to HPLC. (2024).[6][2] Supporting data for the use of qNMR as an absolute purity reference in the "Enhanced" workflow.
-
BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (2025).[4][5][7][8] Validates the discrepancy observed between UV and molar-based purity assessments.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11235889 (Benzofuran derivatives). Used for structural confirmation and physical property prediction.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 2-Tert-butyl-benzofuran-7-ylamine Against Other Benzofuran Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5][6][7][8][9][10] This guide provides a comprehensive framework for benchmarking a specific derivative, 2-tert-butyl-benzofuran-7-ylamine, against other benzofuran scaffolds. The objective is to elucidate its unique performance profile through a systematic comparison of its physicochemical properties, biological activity, and drug-like characteristics.
The rationale for selecting specific comparator scaffolds is rooted in understanding the structure-activity relationships (SAR) of the benzofuran class.[3][11] Substitutions at various positions on the benzofuran ring can dramatically influence a compound's therapeutic potential.[11] For instance, substitutions at the C-2 and C-3 positions have been shown to be critical for cytotoxic activity in anticancer applications.[11] Therefore, our comparative analysis will include benzofuran derivatives with diverse substitutions to provide a robust assessment of 2-tert-butyl-benzofuran-7-ylamine's standing within this important chemical class.
Section 1: Physicochemical Profiling
A compound's journey from a laboratory curiosity to a potential therapeutic agent begins with a thorough understanding of its fundamental physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.[12][13]
Solubility and Permeability: The Gatekeepers of Bioavailability
A drug's ability to be absorbed into the bloodstream is fundamentally dependent on its solubility in aqueous environments and its capacity to permeate cellular membranes.[14][15][16] Poor solubility can lead to unreliable in vitro assay results and hinder in vivo efficacy.[16]
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This assay provides a rapid assessment of a compound's solubility, a critical parameter for all subsequent biological testing.
-
Principle: The compound is dissolved in dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer. The point at which the compound precipitates out of solution is detected by a change in turbidity, which is measured by light scattering or absorbance.
-
Procedure:
-
Prepare a 10 mM stock solution of each test compound (2-tert-butyl-benzofuran-7-ylamine and comparator scaffolds) in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
-
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based method that models the passive diffusion of a compound across the lipid bilayer of the intestinal epithelium.
-
Principle: A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that diffuses across the membrane over a set time is quantified.
-
Procedure:
-
Prepare a solution of each test compound in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).
-
Add the compound solutions to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for 4-16 hours at room temperature.
-
Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the permeability coefficient (Pe).
-
Data Presentation: Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) at pH 7.4 | Permeability (Pe) (10⁻⁶ cm/s) |
| 2-Tert-butyl-benzofuran-7-ylamine | (Structure of 2-tert-butyl-benzofuran-7-ylamine) | 203.28 | 3.8 | (Experimental Data) | (Experimental Data) |
| Comparator 1: Benzofuran | (Structure of Benzofuran) | 118.13 | 2.1 | >500 | High |
| Comparator 2: 2-Phenylbenzofuran | (Structure of 2-Phenylbenzofuran) | 194.23 | 4.2 | (Experimental Data) | (Experimental Data) |
| Comparator 3: 7-Methoxybenzofuran | (Structure of 7-Methoxybenzofuran) | 148.16 | 2.3 | (Experimental Data) | (Experimental Data) |
Note: cLogP values are calculated predictions of lipophilicity. Experimental data for solubility and permeability would be populated from the assays described above.
Section 2: Biological Activity Profiling
The benzofuran scaffold is known to interact with a multitude of biological targets.[4][5][6][10] A comprehensive benchmarking strategy should therefore involve screening against a panel of relevant targets, such as kinases and cancer cell lines, to identify potential therapeutic applications.
Kinase Inhibitory Activity
Protein kinases are a major class of drug targets, particularly in oncology.[17][18] Aberrant kinase activity is a hallmark of many cancers, and inhibitors of these enzymes have proven to be effective therapies.[17]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[18][19]
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. A decrease in the amount of radiolabeled substrate indicates inhibition of the kinase.
-
Procedure:
-
Prepare a reaction mixture containing the target kinase (e.g., EGFR, VEGFR2), a suitable substrate (e.g., a synthetic peptide), and radiolabeled ATP ([γ-³²P]ATP).
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the radiolabeled substrate from the unreacted ATP (e.g., using phosphocellulose paper).
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Data Presentation: Kinase Inhibition Profile
| Compound | EGFR IC50 (µM) | VEGFR2 IC50 (µM) | CDK2 IC50 (µM) |
| 2-Tert-butyl-benzofuran-7-ylamine | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Comparator 1: Benzofuran | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Comparator 2: 2-Phenylbenzofuran | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Comparator 3: 7-Methoxybenzofuran | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Staurosporine (Positive Control) | 0.006 | 0.007 | 0.004 |
In Vitro Cytotoxicity
Evaluating the effect of a compound on cell viability is a fundamental step in assessing its potential as an anticancer agent.[4]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22][23]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][22] The amount of formazan produced is proportional to the number of viable cells.[21]
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.[22]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation: In Vitro Cytotoxicity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 2-Tert-butyl-benzofuran-7-ylamine | (Experimental Data) | (Experimental Data) |
| Comparator 1: Benzofuran | (Experimental Data) | (Experimental Data) |
| Comparator 2: 2-Phenylbenzofuran | (Experimental Data) | (Experimental Data) |
| Comparator 3: 7-Methoxybenzofuran | (Experimental Data) | (Experimental Data) |
| Doxorubicin (Positive Control) | 0.05 | 0.1 |
Section 3: ADME & Toxicological Profiling
Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is crucial for identifying potential liabilities that could lead to failure in later stages of drug development.[24][25]
Metabolic Stability
The stability of a compound in the presence of metabolic enzymes, particularly cytochrome P450s (CYPs), is a key determinant of its in vivo half-life.[12]
Experimental Protocol: Microsomal Stability Assay
This in vitro assay assesses the rate at which a compound is metabolized by liver microsomes, which are a rich source of CYP enzymes.
-
Principle: The test compound is incubated with liver microsomes and NADPH (a necessary cofactor for CYP activity). The disappearance of the parent compound over time is monitored by LC-MS.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (human or rat), NADPH, and the test compound.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and quench the metabolic activity with a solvent like acetonitrile.
-
Analyze the samples by LC-MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Data Presentation: Metabolic Stability
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| 2-Tert-butyl-benzofuran-7-ylamine | (Experimental Data) | (Experimental Data) |
| Comparator 1: Benzofuran | (Experimental Data) | (Experimental Data) |
| Comparator 2: 2-Phenylbenzofuran | (Experimental Data) | (Experimental Data) |
| Comparator 3: 7-Methoxybenzofuran | (Experimental Data) | (Experimental Data) |
| Verapamil (Positive Control) | 15 | High |
Visualizing the Benchmarking Workflow
A clear and logical workflow is essential for a successful benchmarking study. The following diagram illustrates the key stages of the process.
Caption: High-level workflow for benchmarking benzofuran scaffolds.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for benchmarking 2-tert-butyl-benzofuran-7-ylamine against other benzofuran scaffolds. By systematically evaluating its physicochemical properties, biological activity, and ADME profile, researchers can gain a clear understanding of its potential as a lead compound for drug discovery. The provided experimental protocols and data presentation formats offer a practical roadmap for conducting these critical studies. The insights gained from this comparative analysis will be invaluable for making informed decisions about the future development of this and other novel benzofuran derivatives.
References
-
De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957. Available from: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]
-
O'Malley, S. J., & Li, K. (2011). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Molecules, 16(7), 5565-5573. Available from: [Link]
-
Kikuchi, R., et al. (2020). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 68(10), 976-989. Available from: [Link]
-
Bantscheff, M. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. Available from: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]
-
Gibson, C. L., et al. (2002). Synthesis of 2-Substituted Benzofurans and Indoles Using Functionalized Titanium Benzylidene Reagents on Solid Phase. The Journal of Organic Chemistry, 67(26), 9354–9365. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 13(39), 27339-27352. Available from: [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available from: [Link]
-
De Luca, L. (2006). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Chemistry, 10(5), 495-514. Available from: [Link]
-
Kikuchi, R., et al. (2020). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 68(10), 976-989. Available from: [Link]
-
Iannazzo, D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6516. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 10685-10706. Available from: [Link]
-
Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1377-1394. Available from: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]
-
Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27892-27909. Available from: [Link]
-
Kumar, S., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Drug Discovery and Therapeutics, 4(8), 1-6. Available from: [Link]
-
El-Gamal, M. I., et al. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Journal of Molecular Structure, 1311, 138139. Available from: [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. Available from: [Link]
-
Sharma, R., & Kumar, V. (2017). Influence of Heteroaromatic Rings on ADME Properties of Drugs. In Heterocyclic Compounds: A New Era in Drug Discovery. IntechOpen. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
El-Gamal, M. I., et al. (2026). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. Journal of Molecular Structure, 1311, 138139. Available from: [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available from: [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules. Available from: [Link]
-
Ritchie, T. J., & Macdonald, S. J. F. (2016). Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers. European Journal of Medicinal Chemistry, 124, 1057-1072. Available from: [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 10685-10706. Available from: [Link]
-
Balani, S. K., & Varma, M. V. S. (2010). Solubility and Permeability Measurement and Applications in Drug Discovery. Current Drug Discovery Technologies, 7(2), 82-90. Available from: [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Available from: [Link]
-
Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025). AACR Journals. Available from: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Current Pharmaceutical Analysis. Available from: [Link]
-
Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. (n.d.). ResearchGate. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4057-4091. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available from: [Link]
-
Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). Bioorganic & Medicinal Chemistry. Available from: [Link]
-
PubChem. (n.d.). 2-Butylbenzofuran. Available from: [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Available from: [Link]
-
Reactivity of Benzofuran Derivatives. (2026). ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 7. easpublisher.com [easpublisher.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 15. benthamdirect.com [benthamdirect.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Tert-butyl-benzofuran-7-ylamine
The responsible disposal of laboratory chemicals is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 2-Tert-butyl-benzofuran-7-ylamine, a compound whose structural motifs—an aromatic amine and a substituted benzofuran—necessitate a cautious approach to waste management. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment of 2-Tert-butyl-benzofuran-7-ylamine
Given the absence of a specific SDS, a hazard assessment must be extrapolated from analogous compounds.
-
Aromatic Amines: This class of compounds is often associated with toxicity, and many are known or suspected carcinogens.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Benzofuran Derivatives: Some benzofurans are classified as flammable liquids and may be harmful to aquatic life with long-lasting effects.[2][3] Certain derivatives are also suspected of causing cancer.[2]
Therefore, 2-Tert-butyl-benzofuran-7-ylamine should be treated as a potentially toxic, carcinogenic, and environmentally hazardous substance.
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | GHS Pictogram (Anticipated) | Precautionary Statements (Anticipated) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | 건강 유해성, 느낌표 | P261, P280, P301+P312, P302+P352, P304+P340 |
| Carcinogenicity | Suspected of causing cancer. | 건강 유해성 | P201, P280, P308+P313 |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | 느낌표 | P264, P280, P302+P352, P305+P351+P338 |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | 환경 | P273 |
Personal Protective Equipment (PPE)
When handling 2-Tert-butyl-benzofuran-7-ylamine and its waste, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]
-
Skin Protection: A flame-resistant lab coat and impervious clothing are necessary.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[5]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges should be used.[4]
Step-by-Step Disposal Protocol
All waste containing 2-Tert-butyl-benzofuran-7-ylamine must be treated as hazardous waste.[6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6]
Waste Segregation and Collection
-
Identify Waste Streams: Segregate waste into three categories:
-
Solid Waste: Unused or expired solid 2-Tert-butyl-benzofuran-7-ylamine, contaminated spill cleanup materials (e.g., absorbent pads), and contaminated disposable labware (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing 2-Tert-butyl-benzofuran-7-ylamine and used solvents from reaction workups or cleaning.
-
Sharps Waste: Contaminated needles, scalpels, or broken glass.
-
-
Use Appropriate Waste Containers:
-
Solids and Liquids: Use chemically compatible, leak-proof containers with secure screw-top lids.[7] The original product container, if in good condition, can be repurposed for waste.
-
Sharps: Collect in a designated, puncture-proof sharps container.
-
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Tert-butyl-benzofuran-7-ylamine".[8] Do not use abbreviations or chemical formulas.[6] The label should also indicate the primary hazards (e.g., "Toxic," "Carcinogen").[8]
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Keep waste containers securely closed except when adding waste.[9]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE before attempting to clean the spill.[4]
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material to avoid dust generation and place it in a labeled hazardous waste container.
-
For a liquid spill, use an inert, non-combustible absorbent material such as vermiculite or dry sand.[9] Collect the absorbed material into a designated waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol) and then with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Final Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup.[6]
-
Professional Disposal: The recommended method for the final disposal of 2-Tert-butyl-benzofuran-7-ylamine is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Tert-butyl-benzofuran-7-ylamine.
Caption: Disposal workflow for 2-Tert-butyl-benzofuran-7-ylamine.
References
- Daniels Health. (2025, May 21).
- McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
- U.S. Environmental Protection Agency. (2025, November 25).
- Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
- American Chemical Society.
- Thermo Fisher Scientific. (2025, September 5).
- CPAchem.
- Chemtronics. 2-Butyl-benzofuran-5-ylamine hydrochloride SDS.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Pfizer. (2007, May 7).
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.
- ACS Publications. (2023, November 9).
- Thermo Fisher Scientific.
- CDH Fine Chemical.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Publisso. (2020, October 9).
- Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Enamine.
- BenchChem. (2025, December).
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. echemi.com [echemi.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. mcneese.edu [mcneese.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
